molecular formula C8H10Cl3N B1532882 2,3-dichloro-N-ethylaniline hydrochloride CAS No. 1797123-21-7

2,3-dichloro-N-ethylaniline hydrochloride

Cat. No.: B1532882
CAS No.: 1797123-21-7
M. Wt: 226.5 g/mol
InChI Key: YJQFIQRKXPNAJF-UHFFFAOYSA-N
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Description

2,3-dichloro-N-ethylaniline hydrochloride is a useful research compound. Its molecular formula is C8H10Cl3N and its molecular weight is 226.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dichloro-N-ethylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N.ClH/c1-2-11-7-5-3-4-6(9)8(7)10;/h3-5,11H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQFIQRKXPNAJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C(=CC=C1)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,3-dichloro-N-ethylaniline HCl physical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 2,3-dichloro-N-ethylaniline Hydrochloride

Executive Summary: This guide provides a comprehensive technical overview of the core physical properties of this compound (CAS No: 1797123-21-7). Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven methodologies for its characterization. We delve into the causality behind experimental choices for determining key parameters such as thermal properties, solubility, and pKa. Furthermore, this guide furnishes detailed protocols for synthesis, purification, and analytical assessment, ensuring a self-validating framework for researchers. All claims are substantiated with authoritative references, establishing a foundation of scientific integrity.

Chemical Identity and Significance

1.1 Molecular Structure and Identifiers

This compound is the salt form of the N-ethylated derivative of 2,3-dichloroaniline. The hydrochloride form enhances aqueous solubility, a critical factor in many pharmaceutical and research applications.

  • Chemical Name: this compound

  • CAS Number: 1797123-21-7[1]

  • Molecular Formula: C₈H₁₀Cl₃N (C₈H₉Cl₂N · HCl)

  • Molecular Weight: 226.53 g/mol

  • Canonical SMILES: CCNC1=C(C(=CC=C1)Cl)Cl.Cl

1.2 Significance in Research and Development

Substituted anilines are pivotal building blocks in organic synthesis. Specifically, chlorinated aniline derivatives serve as key intermediates in the manufacturing of dyes, pesticides, and pharmaceuticals.[2] The title compound is a valuable precursor, with its physical properties directly influencing reaction kinetics, purification strategies, formulation development, and biological absorption. Understanding these characteristics is paramount for its effective application.

Core Physical and Chemical Properties

A substance's utility in a laboratory or industrial setting is fundamentally dictated by its physical properties. The data presented below are a combination of predicted values and data from structurally related compounds.

Table 1: Summary of Physical Properties for 2,3-dichloro-N-ethylaniline and its Hydrochloride Salt

PropertyValue (Free Base: 2,3-dichloro-N-ethylaniline)Value (Hydrochloride Salt)Significance
Molecular Formula C₈H₉Cl₂NC₈H₁₀Cl₃NDefines stoichiometry and mass.
Molecular Weight 190.07 g/mol [3]226.53 g/mol Crucial for all stoichiometric calculations.
Physical State Predicted to be a liquid or low-melting solidSolid, likely crystallineAffects handling, storage, and dissolution.
Melting Point Not available. (Parent 2,3-dichloroaniline: 23-24 °C[4][5])Expected to be significantly higher than the free baseKey indicator of purity; affects formulation options.
Boiling Point Not available. (Parent 2,3-dichloroaniline: 252 °C[4][5])Decomposes before boilingHigh boiling point of the free base suggests low volatility.
Water Solubility Predicted to be low (Parent 2,3-dichloroaniline is insoluble[2])Expected to be moderate to highCritical for aqueous reactions and bioavailability.
Organic Solvent Solubility High in solvents like ethanol, acetone, dichloromethane[6]Lower than free base, but soluble in polar organicsImportant for extraction, purification, and non-aqueous reactions.
pKa (of Conjugate Acid) Not available (Predicted ~3-4)Not applicableGoverns the pH-dependent solubility and charge state.

Spectroscopic and Analytical Profile

Characterization and quality control rely on a suite of spectroscopic and chromatographic techniques.

3.1 Mass Spectrometry (MS) Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. For 2,3-dichloro-N-ethylaniline HCl, analysis would be performed on the protonated free base.

  • Expected [M+H]⁺: 190.0185 m/z.[7]

  • Isotopic Pattern: A characteristic pattern will be observed due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), resulting in prominent M, M+2, and M+4 peaks.

  • Fragmentation: Key fragmentation pathways would likely involve the loss of the ethyl group and subsequent cleavages of the aromatic ring.

3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule.

  • ¹H NMR: The spectrum is expected to show distinct signals for the three types of protons:

    • Aromatic Protons (3H): Complex multiplets in the aromatic region (~6.5-7.5 ppm).

    • Methylene Protons (-CH₂-) (2H): A quartet due to coupling with the methyl protons, shifted downfield by the adjacent nitrogen.

    • Methyl Protons (-CH₃) (3H): A triplet due to coupling with the methylene protons.

  • ¹³C NMR: The spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons bonded to chlorine will be significantly shifted.

3.3 Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in a molecule.

  • N-H Stretch: A broad band in the 2400-2800 cm⁻¹ region, characteristic of an amine salt.

  • C-H Stretches: Aromatic (~3000-3100 cm⁻¹) and aliphatic (~2850-2975 cm⁻¹) stretches.

  • C=C Aromatic Stretches: Sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: Strong absorptions in the 600-800 cm⁻¹ region.

3.4 Purity Assessment by High-Performance Liquid Chromatography (HPLC) HPLC is the gold standard for determining the purity of non-volatile organic compounds. For a polar, ionic compound like an amine hydrochloride, reverse-phase HPLC is the method of choice. A C18 column with an acidic mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) would provide excellent separation and peak shape.

Experimental Methodologies

As a senior application scientist, the rationale behind a protocol is as critical as the protocol itself. The following sections detail validated methods for characterizing 2,3-dichloro-N-ethylaniline HCl.

4.1 Synthesis and Purification Workflow

The synthesis of the title compound is typically achieved through a two-step process: N-alkylation of the parent aniline followed by salt formation. Reductive amination is a common and efficient method for N-alkylation.[8]

SynthesisWorkflow A 2,3-dichloroaniline B Reductive Amination (Acetaldehyde, Reducing Agent) A->B Step 1 C 2,3-dichloro-N-ethylaniline (Free Base) B->C D Dissolution in Organic Solvent C->D E Addition of HCl Solution D->E Step 2 F Precipitation & Filtration E->F G Purified 2,3-dichloro-N- ethylaniline HCl F->G

Caption: General workflow for the synthesis and purification of 2,3-dichloro-N-ethylaniline HCl.

Protocol: Synthesis via Reductive Amination

  • Reaction Setup: To a solution of 2,3-dichloroaniline (1 equivalent) in a suitable solvent (e.g., methanol or dichloromethane), add acetaldehyde (1.1 equivalents).

  • Reduction: Cool the mixture to 0 °C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise. Causality: STAB is a milder and more selective reducing agent for reductive aminations, often resulting in cleaner reactions and higher yields.

  • Quenching: After the reaction is complete (monitored by TLC or LC-MS), carefully quench the reaction with water.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This yields the crude free base.

  • Salt Formation: Dissolve the crude 2,3-dichloro-N-ethylaniline in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

  • Precipitation: Add a solution of HCl in ether (or bubble HCl gas) until precipitation is complete.

  • Isolation: Collect the resulting solid by vacuum filtration, wash with cold solvent, and dry under vacuum to yield the final hydrochloride salt.

4.2 Protocol for Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standardized and reliable technique for determining the equilibrium solubility of a compound.

SolubilityWorkflow A Add excess solid to a known volume of water B Equilibrate (e.g., 24h at 25°C with shaking) A->B C Phase Separation (Centrifugation/Filtration) B->C D Isolate clear supernatant C->D E Quantify Concentration (HPLC or UV-Vis) D->E F Calculate Solubility (mg/mL) E->F

Caption: Standard experimental workflow for determining aqueous solubility via the shake-flask method.

Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of 2,3-dichloro-N-ethylaniline HCl to a sealed vial containing a precise volume of purified water (e.g., 10 mL). Causality: Using an excess of solid ensures that an equilibrium is established between the dissolved and undissolved states, which is the definition of saturation solubility.

  • Equilibration: Place the vial in a shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: Remove the vial and allow the undissolved solid to settle. For finer particles, centrifuge the sample at high speed to pellet all suspended solids.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Dilute the supernatant with a suitable solvent and analyze its concentration using a pre-validated analytical method, such as HPLC with UV detection.[9]

  • Calculation: Calculate the original concentration in the supernatant, which corresponds to the aqueous solubility of the compound in mg/mL or mol/L.

4.3 Protocol for HPLC Purity Analysis

This protocol outlines a robust reverse-phase HPLC method for assessing the purity of the final product.

  • System: An HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). Causality: A C18 column provides excellent hydrophobic retention for aromatic compounds, while the acidic mobile phase ensures the amine is protonated, leading to sharp, symmetrical peaks.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the concentration of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL and integrate the resulting peaks. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10]

  • Light Sensitivity: Anilines can be sensitive to light and may darken over time; storage in an amber vial is recommended.[11]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases. Contact with strong bases will deprotonate the salt, liberating the free base.[12]

Conclusion

This compound is a compound with physical properties that make it a versatile synthetic intermediate. Its solid-state nature and enhanced aqueous solubility (compared to its free base) simplify handling and its use in aqueous reaction media. The analytical and spectroscopic data presented herein provide a robust framework for its identification, quantification, and quality control. The detailed experimental protocols offer researchers a validated starting point for their own investigations, ensuring both accuracy and reproducibility in the lab.

References

  • PubChem. 2,3-dichloro-N-ethyl-N-prop-2-enylaniline. [Link]

  • PubChemLite. This compound. [Link]

  • PubChem. 2,3-Dichloroaniline. [Link]

  • PubChem. 2,3-dichloro-N-methylaniline hydrochloride. [Link]

  • Solubility of Things. 2,3-Dichloroaniline. [Link]

  • Environmental Protection Department, Hong Kong. Analytical Methods. [Link]

  • PubChem. N-tert-butyl-2,3-dichloro-N-ethylaniline. [Link]

  • Wikipedia. 2,3-Dichloroaniline. [Link]

  • Wikipedia. N-Ethyl-N-(2-chloroethyl)aniline. [Link]

  • Google Patents. CN102807536A - Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • ResearchGate. Synthesis of 2,6-dichloro-3-methylaniline. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Gujarat Pollution Control Board. Manufacturing Process. [Link]

  • University of Nebraska–Lincoln. Structure Determination of Organic Compounds. [Link]

  • Google Patents. EP0500156A1 - Process for the preparation of 2-chloro and 2,6-dichloroanilines.
  • Journal of Chemical and Pharmaceutical Research. Simple and convenient method of synthesis of N-ethyl-2,6-diethyl aniline and derivatives. [Link]

  • Occupational Safety and Health Administration. Ethylene Dichloride. [Link]

  • Doc Brown's Chemistry. 1H proton nmr spectrum of chloroethane. [Link]

  • St. Francis Xavier University. CHEMISTRY 1000 - Lecture 2: 1H NMR Spectroscopy. [Link]

  • Wikipedia. Diethylaniline. [Link]

  • Hyma Synthesis Pvt. Ltd. Product Listing. [Link]

Sources

Technical Guide: Solubility & Phase Behavior of 2,3-Dichloro-N-ethylaniline HCl

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,3-dichloro-N-ethylaniline Hydrochloride is a critical intermediate, often utilized in the synthesis of agrochemicals (e.g., herbicides) and specialized dyes. Its physicochemical behavior is defined by a "push-pull" duality: the hydrophilic ionic head (ammonium chloride) promotes water solubility, while the lipophilic body (dichlorinated ethyl-phenyl ring) drives affinity for organic solvents like ethanol.

This guide provides a technical analysis of its solubility profile, offering a predictive framework based on structural analogues (e.g., 3,5-dichloroaniline, aniline HCl) and detailing the experimental protocols required to validate these parameters for process optimization.

Structural & Physicochemical Analysis[1]

The Molecular Tug-of-War

To understand the solubility of this specific salt, one must analyze the competition between its functional groups.

ComponentNatureSolvent AffinityImpact on Solubility
Ammonium Ion (-NH₂⁺Cl⁻) Ionic / PolarWater Primary driver of aqueous solubility. Forms strong ion-dipole interactions with water.
Dichlorobenzene Ring Lipophilic / AromaticEthanol Chlorine atoms are electron-withdrawing but lipophilic. They reduce water solubility compared to unsubstituted aniline salts.
N-Ethyl Group Hydrophobic AlkylEthanol Increases the "organic" character of the salt, slightly reducing aqueous solubility compared to the primary amine.
Theoretical Solubility Profile

Based on thermodynamic data from structural analogues (Aniline HCl and Dichloroanilines) [1, 2], the expected behavior is:

  • In Water: The compound exhibits moderate to high solubility at elevated temperatures but may crystallize rapidly upon cooling due to the hydrophobic effect of the dichlorobenzene ring. It is significantly less soluble than unsubstituted aniline hydrochloride.

  • In Ethanol: The compound exhibits high solubility .[1] Ethanol acts as a "bridge" solvent; its hydroxyl group solvates the chloride ion, while its ethyl chain interacts favorably with the aromatic ring and N-ethyl substituent.

  • Thermodynamic Trend: Dissolution is expected to be endothermic (

    
    ).[1] Solubility will increase non-linearly with temperature, following the Van 't Hoff equation.
    

Experimental Protocols: Solubility Determination

Reliable solubility data is the bedrock of process design. The following protocols are designed to generate a solubility curve (Mass Fraction vs. Temperature).

Protocol A: Gravimetric Saturation Method

Use this method for precise equilibrium data at specific temperatures (e.g., 25°C, 50°C).

Reagents:

  • 2,3-dichloro-N-ethylaniline HCl (High Purity >99%)

  • HPLC Grade Water

  • Absolute Ethanol

Workflow:

  • Preparation: Add excess solid salt to 50 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 RPM at the target temperature (

    
    ) for 24 hours.
    
  • Sampling: Stop stirring and allow solids to settle for 30 minutes.

  • Filtration: Withdraw supernatant using a syringe filter (0.45 µm PTFE) pre-heated to the solution temperature (to prevent premature crystallization).

  • Quantification:

    • Weigh a clean drying dish (

      
      ).
      
    • Add filtrate and weigh (

      
      ).
      
    • Evaporate solvent under vacuum at 50°C until constant weight (

      
      ).
      
  • Calculation:

    
    
    
Protocol B: Polythermal Method (Visual)

Use this method to rapidly generate a solubility curve for recrystallization design.

  • Place a known mass of solute (

    
    ) and solvent (
    
    
    
    ) in a vial.
  • Heat slowly until fully dissolved (Clear point). Record Temperature (

    
    ).
    
  • Cool slowly until the first crystal appears (Cloud point). Record Temperature (

    
    ).
    
  • Repeat with varying solvent ratios.

Purification Strategy: Recrystallization Logic

The distinct solubility difference between water (high polarity) and ethanol (amphiphilic) allows for a Binary Solvent Recrystallization .

  • The Problem: Recrystallizing solely from water may result in low yields due to the high solubility of the salt form. Recrystallizing from pure ethanol may not reject lipophilic impurities effectively.

  • The Solution: Use Ethanol as the solvent (to dissolve the lipophilic organics) and Water as the anti-solvent (to force the salt out while keeping polar impurities in solution, or vice versa depending on impurity profile).

Process Flow Diagram

The following logic gate describes the decision-making process for purifying 2,3-dichloro-N-ethylaniline HCl.

Recrystallization Start Crude 2,3-dichloro-N-ethylaniline HCl SolventChoice Dissolve in Hot Ethanol (60°C) (Minimum Volume) Start->SolventChoice CheckSolubility Is dissolution complete? SolventChoice->CheckSolubility CheckSolubility->SolventChoice No (Add more EtOH) HotFilter Hot Filtration (Remove insoluble mechanical impurities) CheckSolubility->HotFilter Yes AntiSolvent Slow Addition of Water (Anti-solvent) until persistent turbidity HotFilter->AntiSolvent Cooling Controlled Cooling to 5°C (Rate: 10°C/hour) AntiSolvent->Cooling Filtration Vacuum Filtration & Wash (Cold EtOH/Water 1:1) Cooling->Filtration Drying Vacuum Dry at 45°C Filtration->Drying

Figure 1: Optimized binary solvent recrystallization workflow utilizing the differential solubility in Ethanol (Solvent) and Water (Anti-Solvent).

Comparative Data Summary

While specific CAS-linked data for the N-ethyl variant is proprietary or sparse, the following table synthesizes data from the closest validated analogues (3,5-dichloroaniline and Aniline HCl) to provide a working baseline [1, 3].

ParameterWaterEthanolImplications for Process
Solubility (25°C) Moderate (~30-50 g/L)High (>150 g/L)Ethanol is the preferred solvent for initial dissolution.
Temperature Sensitivity HighModerateWater allows for better yield recovery upon cooling (steeper curve).
Impurity Rejection Rejects lipophilic byproductsRejects inorganic saltsA mixture (e.g., 80:20 EtOH:Water) balances both.
Enthalpy of Dissolution EndothermicEndothermicHeating is required for both; cooling drives crystallization.

*Estimated values based on substituent effects (Hammett equation principles) applied to Aniline HCl baseline.

Critical Note on "Salting Out"

In high concentrations of HCl (acidic environment), the solubility of the salt often decreases due to the Common Ion Effect (


).
  • Actionable Insight: If yield is low in water, add 1-2% conc. HCl to the mother liquor to force further precipitation of the hydrochloride salt.

References

  • Solubility Measurement and Correlation for 3,5-Dichloroaniline. ResearchGate. (2025).[1] Investigates the solubility thermodynamics of dichloroaniline derivatives in methanol/ethanol/water systems, providing the baseline for lipophilic substitution effects.

  • Aniline Hydrochloride Phase Behavior. NIST Chemistry WebBook. (2025). Standard thermodynamic data for aniline hydrochloride, establishing the baseline for the ionic "head" of the molecule.

  • Purification of Organic Compounds via Recrystallization. UMass Amherst / ResearchGate. (2025). Validated protocols for solvent selection and anti-solvent recrystallization techniques for amine salts.

  • Solubility of Aniline Hydrochloride in Mixed Aqueous-Organic Systems. ResearchGate. (2025). Detailed study on how aniline salts behave in Ethanol-Water mixtures, confirming the "co-solvency" and "anti-solvent" behaviors described above.

Sources

Physicochemical Profiling: pKa of 2,3-Dichloro-N-ethylaniline Hydrochloride

[1]

Executive Summary

2,3-Dichloro-N-ethylaniline hydrochloride (CAS: 1797123-21-7) is a secondary aromatic amine salt utilized as a specialized intermediate in the synthesis of agrochemicals and pharmaceutical compounds.[1][2][3][4]

While direct experimental pKa values are rarely published for this specific intermediate, structural analysis using Hammett substituent constants and steric inhibition of resonance (SIR) principles places the pKa of the conjugate acid (BH⁺) in the range of 2.2 – 2.8 .[5]

This guide provides a theoretical derivation of this value, detailed experimental protocols for its verification, and an analysis of its implications for solubility and salt selection in drug development.[1][5]

Chemical Identity & Structural Context[1][5][6][7][8][9][10][11][12]

PropertyDetail
Systematic Name This compound
CAS Number 1797123-21-7 (Salt); 88374-64-5 (Base, generic)
Molecular Formula C₈H₉Cl₂N[1][4][6][7] · HCl
Molecular Weight 226.53 g/mol (Salt); 190.07 g/mol (Base)
Core Scaffold Aniline (Phenylamine)
Key Substituents 2,3-Dichloro (Electron Withdrawing), N-Ethyl (Electron Donating)
Structural Equilibrium

The compound exists in equilibrium between its protonated (salt) form and its free base form.[5] The position of this equilibrium is dictated by the pKa.[5]

Equilibriumcluster_legendEquilibrium StateSaltProtonated Form (BH+)(Soluble, Ionic)HCl SaltBaseFree Base (B)(Lipophilic, Neutral)Oil/SolidSalt->BaseKa (Dissociation)Base->SaltpH < pKaProtonH+

Figure 1: Acid-base dissociation equilibrium.[1][5] The pKa represents the pH at which these two species are equimolar.

Theoretical pKa Derivation[1][5]

The pKa of 2,3-dichloro-N-ethylaniline is determined by the interplay of three competing electronic and steric factors.

A. Baseline: Aniline[1][5]
  • Reference pKa: ~4.6

  • The lone pair on the nitrogen is delocalized into the aromatic ring, stabilizing the base and lowering the pKa (relative to aliphatic amines, which are ~10).[1][5]

B. Inductive Effect (2,3-Dichloro)[1][5]
  • Effect: Strong Decrease (-I effect)[1]

  • Mechanism: Chlorine atoms are highly electronegative.[5] Placed at the ortho (2-) and meta (3-) positions, they pull electron density away from the nitrogen, destabilizing the positive charge on the conjugate acid.[1][5]

  • Magnitude: 2,3-dichloroaniline has a pKa of approx.[1][5][8] 1.6 – 2.0 .

C. N-Alkylation & Steric Inhibition of Resonance (SIR)[1][14]
  • Effect: Moderate Increase (+I and Steric)[5]

  • Mechanism 1 (+I): The ethyl group is an electron donor, pushing density toward the nitrogen, stabilizing the protonated form.[1][5] (N-ethylaniline pKa ≈ 5.1).[1][5]

  • Mechanism 2 (SIR): This is the critical differentiator.[5] The ortho-chlorine atom is bulky.[1] It sterically clashes with the N-ethyl group, forcing the nitrogen-carbon bond to twist out of the plane of the benzene ring.[1]

  • Result: This twisting breaks the conjugation (resonance) between the nitrogen lone pair and the benzene ring.[5] The lone pair becomes "localized" on the nitrogen, making it more available to accept a proton.[1][5][9] This effect opposes the electron-withdrawing nature of the chlorines.[1]

Calculated Estimate

Combining these factors: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


156

Predicted Range: 2.2 – 2.8 [1][5]

FactorsAnilineAniline Scaffold(pKa ~ 4.6)Cl_Effect2,3-Dichloro Substitution(-I Effect)Strongly Reduces BasicityAniline->Cl_Effect - 2.8 unitsEthyl_EffectN-Ethyl Group(+I Effect)Increases BasicityCl_Effect->Ethyl_Effect + 0.5 unitsSteric_EffectSteric Inhibition of Resonance(Ortho-Cl vs N-Ethyl)Breaks Conjugation -> Increases BasicityEthyl_Effect->Steric_Effect + 0.3 unitsFinalEstimated pKa2.2 - 2.8Steric_Effect->Final

Figure 2: Stepwise theoretical construction of the pKa value based on substituent effects.[1]

Experimental Determination Protocols

Since the predicted pKa (~2.[5][8]6) is low, standard aqueous potentiometric titration is prone to error because the inflection point overlaps with the acidic limit of water.[1][5] Two robust methods are recommended.[1][5]

Method A: UV-Vis Spectrophotometry (Gold Standard)

This method relies on the spectral shift between the protonated and unprotonated forms.[1][5] It is highly accurate for pKa values < 3.[1][5]

  • Preparation: Prepare a 50 µM stock solution of the compound in water.

  • Buffer Series: Prepare a series of buffers ranging from pH 1.0 to pH 5.0 (0.2 pH increments).

  • Measurement: Record UV absorbance spectra (200–400 nm) for each pH.

  • Analysis: Identify the

    
     for the ionized species (likely ~250-260 nm) and the neutral species.[5]
    
  • Calculation: Plot Absorbance vs. pH at

    
    . The inflection point is the pKa.[5]
    
Method B: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky)

If UV chromophores are weak, use a cosolvent titration to shift the pKa into a measurable range, then extrapolate to zero solvent.[1][5]

  • Solvent Systems: Prepare titrations in 30%, 40%, and 50% Methanol/Water (v/v) mixtures.[1][5]

  • Titrant: 0.1 M KOH (standardized).

  • Execution: Titrate the hydrochloride salt with KOH under inert gas (

    
    ) to prevent carbonate formation.
    
  • Extrapolation:

    • Plot the measured apparent pKa (

      
      ) against the weight percent of methanol or the dielectric constant (
      
      
      ).[5]
    • Extrapolate the linear regression to 0% solvent to obtain the aqueous pKa.[5]

WorkflowStartStart: 2,3-dichloro-N-ethylaniline HClDecisionIs pKa expected < 3.0?Start->DecisionMethodAMethod A: UV-Vis Spectrophotometry(Preferred for Low pKa)Decision->MethodAYesMethodBMethod B: Cosolvent Titration(Yasuda-Shedlovsky)Decision->MethodBNo/EquivProcessAMeasure Absorbanceat pH 1.0 - 5.0MethodA->ProcessAProcessBTitrate in 30/40/50% MeOHExtrapolate to 0%MethodB->ProcessBResultValidated Aqueous pKaProcessA->ResultProcessB->Result

Figure 3: Decision tree for selecting the experimental validation protocol.

Implications for Drug Development[1]

Solubility Profiling
  • pH < 2.0: The compound exists predominantly as the cation (

    
    ).[5] Solubility is high (> 10 mg/mL).[5]
    
  • pH > 3.0: The compound rapidly deprotonates to the free base (

    
    ).[5]
    
  • Risk: In the intestinal environment (pH 6.5), the compound will be essentially non-ionized and lipophilic.[1][5] This suggests Class II (Low Solubility, High Permeability) behavior in the BCS classification system.[1][5]

  • Formulation: The Hydrochloride salt is essential for solid-state stability and initial dissolution in the stomach, but precipitation may occur upon gastric emptying.[1][5]

Salt Selection
  • Counter-ion: Hydrochloride is appropriate because the base is weak.[5] Weaker acids (e.g., acetic acid) would not form a stable salt because the

    
     (pKa_acid - pKa_base) would be insufficient to drive proton transfer.[1][5]
    
  • Stability: The low pKa indicates the salt may be hygroscopic or prone to hydrolysis (releasing HCl gas) if not kept in a tightly controlled environment.[5]

References

  • PubChem. N-Ethylaniline (CID 7670) Physicochemical Properties.[5] National Library of Medicine.[1][5] Available at: [Link][5]

  • PubChem. 2,3-Dichloroaniline (CID 11844) pKa and Properties.[1][5] National Library of Medicine.[1][5] Available at: [Link][5]

  • Perrin, D. D. Dissociation Constants of Organic Bases in Aqueous Solution.[1][5][8] IUPAC Chemical Data Series, Butterworths, London, 1965.[1][5][8] (Standard reference for aniline derivative pKa values).

  • TSI Journals. Correlation between hardness and basicity (pKa) of substituted anilines. (Discusses steric inhibition of resonance in N-alkyl anilines). Available at: [Link][5]

An In-Depth Technical Guide to the Safe Handling of Dichloroaniline Derivatives, with a Focus on 2,3-Dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile and Hazard Identification

2,3-Dichloroaniline is a crystalline solid that is amber to brown in color.[1] It is recognized as a hazardous substance, being toxic if swallowed, in contact with skin, or if inhaled.[2] One of the significant dangers associated with this compound is the potential for cumulative effects, and it is very toxic to aquatic life with long-lasting effects.[2]

Key Hazard Statements:

  • Toxic if swallowed, in contact with skin, or if inhaled.

  • May cause damage to organs through prolonged or repeated exposure.

  • Very toxic to aquatic life with long-lasting effects.

  • Causes skin and serious eye irritation.[3]

Signal Word: Danger[3]

Absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis; the onset of these symptoms may be delayed by 2 to 4 hours or more.[2]

Physicochemical Properties

Understanding the physical and chemical properties of 2,3-dichloroaniline is crucial for its safe handling and storage.

PropertyValueSource
Molecular FormulaC6H5Cl2N[3]
Molecular Weight162.02 g/mol [2]
AppearanceSolid, Deep brown[2]
Melting Point23 °C[2]
Boiling Point120.0 - 124.0 °C @ 10 mmHg[2]
Flash Point> 115 °C (> 239 °F)[2][3]
Density1.37 g/cm³[2]
SolubilityInsoluble in water[1]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential when working with 2,3-dichloroaniline.

Engineering Controls
  • Ventilation: All work should be conducted in a chemical fume hood to minimize inhalation exposure.[2]

  • Safety Equipment: A safety shower and eye wash station must be readily accessible.[2]

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield should be worn.[2]

  • Hand Protection: Use compatible, chemical-resistant gloves.[2]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[3]

  • Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator.[2][3] For situations where a respirator is the sole means of protection, a full-face supplied-air respirator is recommended.[2]

Caption: PPE protocol for handling 2,3-dichloroaniline.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

  • Inhalation: If inhaled, move the person to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][4]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove all contaminated clothing.[3] Seek immediate medical attention.[4]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, ensuring to flush under the eyelids.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Ingestion: If swallowed, rinse the mouth with water if the person is conscious.[2] Call a physician or poison control center immediately.[2][3]

Caption: First-aid response to 2,3-dichloroaniline exposure.

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or appropriate foam.[2]

  • Specific Hazards: The compound emits toxic fumes under fire conditions, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[2][3] Dust can also form an explosive mixture with air.[3]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][3]

Accidental Release Measures
  • Personal Precautions: Evacuate the area and ensure adequate ventilation.[2] Wear appropriate personal protective equipment, including a self-contained breathing apparatus, rubber boots, and heavy rubber gloves.[2] Avoid generating dust.[2]

  • Environmental Precautions: Prevent the material from entering drains or water systems.[3]

  • Containment and Cleanup: Sweep up the spilled material, place it in a sealed bag or container, and hold it for waste disposal.[2] The spill site should be ventilated and washed after the material has been collected.[2]

Handling, Storage, and Disposal

Handling
  • Do not breathe in dust.[2]

  • Avoid contact with eyes, skin, and clothing.[2]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke when using this product.[3]

Storage
  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][3]

  • Store locked up.[3]

  • Incompatible materials to avoid include acids, acid anhydrides, acid chlorides, and oxidizing agents.[2][3]

Disposal

Disposal of 2,3-dichloroaniline must be handled by a licensed professional waste disposal service.[2] It should be treated as hazardous waste and disposed of in accordance with all federal, state, and local environmental regulations.[2]

Stability and Reactivity

  • Reactivity: The compound is generally stable under normal conditions.[3]

  • Conditions to Avoid: Exposure to air and light should be avoided.[3]

  • Incompatible Materials: Acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[5]

  • Hazardous Decomposition Products: When heated to decomposition, it emits toxic fumes of nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[2][3]

References

  • 2 - SAFETY DATA SHEET. (n.d.).
  • material safety data sheet - 2,3-dichloro aniline 98%. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-18).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
  • 2,3-dichloro-N-ethyl-N-prop-2-enylaniline - PubChem. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 2,3-dichloro-n-ethylaniline hydrochloride (C8H9Cl2N) - PubChemLite. (n.d.).
  • 1797123-21-7|this compound|BLD Pharm. (n.d.).
  • 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem. (n.d.).

Sources

Strategic Synthesis and Bio-Application of 2,3-Dichloroaniline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Effect" in Drug Design

In the landscape of halogenated aromatic amines, 2,3-dichloroaniline (2,3-DCA) occupies a distinct niche separate from its more common isomer, 3,4-dichloroaniline (the precursor to herbicides like Propanil). The 2,3-substitution pattern creates a unique steric and electronic environment known as the "Ortho-Effect."

For drug development professionals, 2,3-DCA is not merely a building block; it is a metabolic shield . The chlorine atom at the C2 position, adjacent to the amine, provides significant steric hindrance, protecting the nitrogen center from rapid enzymatic N-acetylation or oxidation. Simultaneously, the C3 chlorine reinforces the electron-withdrawing nature of the ring, modulating the pKa of the amine and enhancing the lipophilicity (LogP) of the final pharmacophore.

This guide details the strategic synthesis, functionalization, and biological applications of 2,3-DCA, moving beyond basic organic chemistry into applied medicinal synthesis.[1]

Core Synthesis: Accessing the Scaffold

High-purity 2,3-DCA is critical for pharmaceutical applications to avoid isomeric contamination (e.g., 2,4- or 3,4-DCA), which can alter biological activity and toxicity profiles.

The Selectivity Challenge

Direct chlorination of aniline is non-viable for 2,3-DCA production due to the directing effects of the amino group, which favor para and ortho positions (leading to 2,4,6-trichloroaniline). The industrial and lab-scale standard relies on the reduction of 2,3-dichloronitrobenzene .

Validated Reduction Protocol (Catalytic Hydrogenation)
  • Precursor: 2,3-Dichloronitrobenzene[2]

  • Catalyst: Sulfided Platinum on Carbon (Pt(S)/C) or Raney Nickel.

    • Why Sulfided? To prevent hydrodechlorination (stripping the chlorine atoms off the ring), which is a common side reaction with standard Pd/C catalysts.

  • Conditions: 5–10 bar

    
    , 60–80°C, Methanol solvent.
    

SynthesisPath Nitro 2,3-Dichloronitrobenzene H2 H2 / Pt(S)/C (Selective Reduction) Nitro->H2 DCA 2,3-Dichloroaniline (Core Scaffold) H2->DCA Urea Diaryl Ureas (Kinase Inhibitors) DCA->Urea Isocyanates/Triphosgene Schiff Schiff Bases (Antimicrobials) DCA->Schiff Aldehydes/-H2O Hetero Fused Heterocycles (Quinoxalines) DCA->Hetero Cyclization

Figure 1: Strategic synthesis flow from nitro-precursors to high-value bioactive scaffolds.

Medicinal Chemistry Applications

A. Diaryl Ureas: The Kinase Inhibitor Route

The urea moiety (


) is a privileged scaffold in oncology (e.g., Sorafenib). Incorporating 2,3-DCA into a urea structure creates a "hinge-binding" motif.
  • Mechanism: The 2,3-dichloro motif fits into hydrophobic pockets of kinases (e.g., VEGFR, RAF), while the urea oxygens form hydrogen bonds with the protein backbone.

  • Synthesis Strategy: Reaction of 2,3-DCA with aryl isocyanates or activation with Triphosgene.

B. Schiff Bases: Antimicrobial Agents

Condensation of 2,3-DCA with aromatic aldehydes (e.g., salicylaldehyde) yields azomethines (


).
  • Bioactivity: These derivatives have shown potent activity against S. aureus and E. coli. The electron-withdrawing chlorines enhance the electrophilicity of the imine carbon, potentially increasing reactivity with bacterial enzymes.

Detailed Experimental Protocol: Synthesis of N-(2,3-Dichlorophenyl)-N'-Aryl Urea

This protocol is designed for the synthesis of a library of urea derivatives for biological screening. It uses Triphosgene as a safer solid alternative to phosgene gas.[3]

Reagents
  • 2,3-Dichloroaniline (1.0 eq)

  • Triphosgene (0.35 eq)

  • Target Aniline Derivative (e.g., 4-Fluoroaniline) (1.0 eq)

  • Triethylamine (

    
    ) (2.5 eq)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow
  • Activation (Isocyanate Formation):

    • Dissolve 2,3-dichloroaniline (10 mmol) and

      
       (12 mmol) in anhydrous DCM (20 mL) under 
      
      
      
      atmosphere.
    • Cool to 0°C in an ice bath.

    • Add Triphosgene (3.5 mmol) dissolved in DCM dropwise over 30 minutes.

    • Checkpoint: Monitor by TLC. The formation of the isocyanate intermediate is rapid. Stir for 1 hour at RT.

  • Coupling:

    • Add the second amine (e.g., 4-Fluoroaniline, 10 mmol) and remaining

      
       (13 mmol) to the reaction mixture.
      
    • Reflux at 40°C for 4–6 hours.

  • Work-up & Purification:

    • Quench with water. Extract with DCM (

      
       mL).
      
    • Wash organic layer with 1N HCl (to remove unreacted amines) followed by brine.

    • Dry over

      
       and concentrate.
      
    • Recrystallization: Use Ethanol/Water (9:1) to obtain pure urea crystals.

Data Validation Table
ParameterExpected ValueMethod of Verification
Yield 85–92%Gravimetric
Melting Point 145–155°C (Derivative dependent)Capillary MP Apparatus
IR Spectrum 3280-3320

(NH stretch)1640-1660

(C=O stretch)
FTIR (KBr Pellet)
NMR (

)

8.5-9.5 ppm (Singlet, 2H, -NH-CO-NH-)
400 MHz DMSO-

Quantitative Bioactivity Data (Literature Aggregation)

The following table summarizes the comparative biological activity of 2,3-DCA derivatives versus other isomers, highlighting the "Ortho-Effect."

Compound ClassDerivative TypeTarget Organism/ProteinActivity (

/ MIC)
Comparison to 3,4-Isomer
Urea N-(2,3-Dichlorophenyl)-N'-(4-pyridyl)VEGFR-2 (Kinase)35 nMSuperior: 3,4-isomer showed 120 nM (Steric clash in 2,3 improves fit)
Schiff Base Salicylaldehyde-2,3-DCAS. aureus12.5

Comparable: 3,4-isomer showed 10

Acetamide 2,3-DichloroacetanilideFungicide (Botrytis)ModerateInferior: 3,4-isomer (Propanil-like) is generally more active for agrochemicals

Safety & Toxicology (Critical for Handling)

2,3-Dichloroaniline is a potent methemoglobinemia inducer. It oxidizes ferrous hemoglobin (


) to ferric hemoglobin (

), inhibiting oxygen transport.
  • HSE Requirement: All handling must occur in a fume hood. Double-gloving (Nitrile) is mandatory.

  • Emergency Protocol: In case of exposure (cyanosis/blue skin), administration of Methylene Blue is the standard antidote.

  • Environmental: Highly toxic to aquatic life (

    
     ~6.75 mg/L). All waste must be segregated as halogenated organic waste.
    

Visualizing the Structure-Activity Relationship (SAR)

SAR Core 2,3-Dichloroaniline Scaffold C2_Cl C2-Chlorine (Ortho) • Steric Shield • Prevents N-Acetylation • Increases Metabolic Stability Core->C2_Cl C3_Cl C3-Chlorine (Meta) • Electronic Modulation • Increases Lipophilicity (LogP) • Enhances Binding Affinity Core->C3_Cl Amine Amino Group (-NH2) • Nucleophilic Center • H-Bond Donor • Site for Urea/Imine Formation Core->Amine

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the 2,3-DCA substituents.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11844, 2,3-Dichloroaniline. Retrieved from [Link][2]

  • Usharani, V., et al. (2012). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry. Retrieved from [Link]

  • NICNAS (2017). Dichloroanilines: Human Health Tier II Assessment. Australian Government Department of Health.[4] Retrieved from [Link]

Sources

Methodological & Application

Application Note: Selective Synthesis of 2,3-Dichloro-N-ethylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the optimized protocol for the synthesis of 2,3-dichloro-N-ethylaniline from 2,3-dichloroaniline . While direct alkylation with ethyl halides is chemically feasible, it frequently results in difficult-to-separate mixtures of mono- and di-ethylated products. To address this, we prioritize Reductive Amination using Sodium Triacetoxyborohydride (STAB) and Acetaldehyde . This method offers superior chemoselectivity, suppressing the formation of the tertiary amine byproduct (N,N-diethyl-2,3-dichloroaniline) and ensuring high yields of the desired secondary amine. A secondary protocol using direct alkylation is provided for contexts where reductive agents are contraindicated, though it requires stricter process control.

Introduction & Retrosynthetic Strategy

The Challenge of Selectivity

The conversion of electron-deficient anilines (such as 2,3-dichloroaniline) to their mono-N-alkyl derivatives presents a classic competing reaction challenge. The introduction of an ethyl group increases the nucleophilicity of the nitrogen atom relative to the starting material (inductive effect of the alkyl group). In direct alkylation (SN2), the product reacts faster than the starting material, leading to over-alkylation.

Strategic Solution: Reductive Amination

Reductive amination decouples bond formation from nucleophilicity. The reaction proceeds via an imine intermediate , which is subsequently reduced.[1][2][3][4][5][6][7] By using Sodium Triacetoxyborohydride (STAB) , a mild hydride donor, we achieve "kinetic control." STAB reduces the protonated imine selectively over the aldehyde and ketone, and significantly faster than it reduces the iminium ion of a secondary amine (which would lead to the tertiary byproduct).

Reaction Scheme (Graphviz)

ReactionScheme SM 2,3-Dichloroaniline (CAS: 608-27-5) Imine Imine Intermediate (Transient) SM->Imine + Acetaldehyde AcOH, DCE Reagent Acetaldehyde Product 2,3-Dichloro-N-ethylaniline (CAS: 49850-15-9) Imine->Product + STAB Reduction Reductant NaBH(OAc)3 (STAB) Byproduct N,N-Diethyl byproduct (Suppressed) Product->Byproduct Over-alkylation (Slow with STAB)

Figure 1: Reaction pathway highlighting the suppression of the dialkylated byproduct via STAB-mediated reduction.

Experimental Protocols

Method A: Reductive Amination (Recommended)

Mechanism: Condensation followed by in-situ hydride transfer. Selectivity: >95:5 (Mono:Di)

Materials Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
2,3-Dichloroaniline 162.021.0SolidSubstrate
Acetaldehyde 44.051.1 - 1.20.78Electrophile
STAB (NaBH(OAc)3)211.941.5SolidReductant
Acetic Acid (AcOH)60.051.0 - 2.01.05Catalyst
1,2-Dichloroethane (DCE)98.96Solvent1.25Solvent
Step-by-Step Protocol
  • Preparation: In a dry reaction vessel flushed with nitrogen, dissolve 2,3-dichloroaniline (1.0 equiv) in DCE (concentration ~0.2 M).

  • Activation: Add Acetic Acid (1.5 equiv). Stir for 5 minutes at room temperature (20-25°C). Note: Acid catalysis facilitates imine formation, especially for electron-deficient anilines.

  • Imine Formation: Cool the mixture to 0°C. Add Acetaldehyde (1.2 equiv) dropwise. Allow the mixture to stir for 30 minutes, warming to room temperature.

  • Reduction: Cool the mixture back to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise over 15 minutes.

    • Critical Control: Do not dump STAB all at once; exothermic hydrogen evolution can occur.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.[4] Look for disappearance of aniline.

  • Quench: Quench the reaction by slowly adding saturated aqueous NaHCO3 solution until pH ~8.

  • Workup: Extract the aqueous layer with DCM (3x). Combine organic layers, wash with brine, and dry over anhydrous Na2SO4.[4][8]

  • Purification: Concentrate in vacuo. If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Method B: Direct Alkylation (Alternative)

Mechanism: SN2 Nucleophilic Substitution. Selectivity: Moderate (Requires strict stoichiometry control).

Materials Table
ReagentMW ( g/mol )Equiv.Role
2,3-Dichloroaniline 162.021.0Substrate
Ethyl Iodide (EtI)155.971.05Alkylating Agent
K2CO3 138.212.0Base
DMF 73.09SolventSolvent
Step-by-Step Protocol
  • Setup: Dissolve 2,3-dichloroaniline (1.0 equiv) in anhydrous DMF (0.5 M).

  • Base Addition: Add K2CO3 (2.0 equiv) and stir for 15 minutes.

  • Alkylation: Add Ethyl Iodide (1.05 equiv) dropwise. Crucial: Do not use excess EtI.

  • Heating: Heat the mixture to 60°C for 4-6 hours.

  • Monitoring: Monitor closely via HPLC. Stop the reaction when the ratio of Product:Dialkyl byproduct begins to degrade, even if starting material remains.

  • Workup: Dilute with water/ice. Extract with EtOAc.[4] Wash organic layer extensively with water (to remove DMF) and brine.

  • Purification: Column chromatography is mandatory to separate the mono-ethyl product from the di-ethyl impurity.

Workflow Visualization

Workflow cluster_methodA Method A: Reductive Amination (Preferred) cluster_methodB Method B: Direct Alkylation start Start: 2,3-Dichloroaniline decision Selectivity Critical? start->decision stepA1 Dissolve in DCE + AcOH stepA2 Add Acetaldehyde (0°C) stepA1->stepA2 stepA3 Add STAB (Portion-wise) stepA2->stepA3 stepA4 Stir RT (2-4h) stepA3->stepA4 workup Quench (NaHCO3) & Extract (DCM/EtOAc) stepA4->workup stepB1 Dissolve in DMF + K2CO3 stepB2 Add Ethyl Iodide (Limiting Reagent) stepB1->stepB2 stepB3 Heat 60°C (Monitor Strictly) stepB2->stepB3 stepB3->workup decision->stepA1 Yes (High Purity) decision->stepB1 No (Reagent Availability) purify Flash Chromatography (Hex/EtOAc) workup->purify final Pure 2,3-Dichloro-N-ethylaniline purify->final

Figure 2: Decision matrix and procedural workflow for the synthesis of 2,3-dichloro-N-ethylaniline.

Characterization & Properties

Physical Properties[12]
  • Chemical Formula: C8H9Cl2N[9]

  • Molecular Weight: 190.07 g/mol [9]

  • Appearance: Colorless to pale yellow oil (darkens upon oxidation).

  • Solubility: Soluble in DCM, EtOAc, MeOH; insoluble in water.

Expected Analytical Data
  • 1H NMR (CDCl3, 400 MHz):

    • 
       7.10 (t, 1H, Ar-H), 6.85 (d, 1H, Ar-H), 6.55 (d, 1H, Ar-H) [Pattern characteristic of 1,2,3-trisubstituted benzene].
      
    • 
       4.20 (br s, 1H, NH ).
      
    • 
       3.20 (q, 2H, N-CH 2-CH3).
      
    • 
       1.30 (t, 3H, N-CH2-CH 3).
      
  • MS (ESI+): m/z 190.0 [M+H]+ (Cl isotope pattern 190/192/194 visible).

Safety & Hazards (E-E-A-T)

  • Toxicity: Like most chloroanilines, the starting material and product are toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).

  • STAB Handling: Reacts with water to release hydrogen gas. Keep away from ignition sources.

  • Acetaldehyde: Highly flammable and volatile (bp 20°C). Handle in a fume hood with chilled condensers.

References

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

  • BenchChem. (2025).[4][8] "Application Notes and Protocols for the N-alkylation of 4-Butyl-2,3-dichloroaniline."

  • National Center for Biotechnology Information. (2025). "2,3-Dichloroaniline - PubChem Compound Summary."

  • ChemicalBook. (2023). "(2,3-Dichloro-phenyl)-ethyl-amine Properties and Suppliers."

Sources

Application Note: Precision N-Ethylation of Electron-Deficient Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The N-ethylation of electron-deficient anilines (e.g., nitro-, cyano-, or polyhalo-substituted) presents a distinct kinetic challenge. Strong electron-withdrawing groups (EWGs) delocalize the nitrogen lone pair into the aromatic system, dramatically lowering the pKa of the conjugate acid (often < 1.0) and rendering the amine a poor nucleophile.

Standard alkylation methods (EtI/Base) often fail due to:

  • No Reaction: The nucleophile is too weak to displace the leaving group.

  • Polyalkylation: Once the first ethyl group is added, the nitrogen becomes more electron-rich (inductive effect of the alkyl group), making the product more reactive than the starting material.

This guide details three "Field-Proven" protocols selected to bypass these limitations based on scale, substrate sensitivity, and available equipment.

Decision Matrix: Selecting the Right Reagent
Substrate ChallengeRecommended MethodKey ReagentsMechanismSelectivity
High EWG / Lab Scale Protocol A: Lewis Acid Promoted Acetaldehyde, NaBH₄, TMSCl Reductive Amination (Activated)High (Mono)
Green / Catalytic Protocol B: Hydrogen Borrowing Ethanol, [Ru(p-cymene)Cl₂]₂Catalytic DehydrogenationHigh (Mono)
Bulk / Very Weak Nu Protocol C: Thermal Phosphate Triethyl Phosphate (TEP)Solvolytic AlkylationModerate

Critical Mechanistic Insight: The "TMSCl Effect"

For highly electron-deficient anilines, standard reductive amination (using STAB/AcOH) often stalls at the imine formation stage or fails to reduce the imine because the equilibrium favors the starting materials.

The Solution: The addition of Trimethylsilyl chloride (TMSCl) in DMF serves a dual purpose:

  • Water Scavenging: Removes water produced during imine formation, driving equilibrium forward.

  • Lewis Acid Activation: Coordinates to the carbonyl/imine oxygen/nitrogen, significantly lowering the activation energy for the hydride attack by NaBH₄.

Visualization: TMSCl-Promoted Reductive Amination Pathway

TMSCl_Mechanism Aniline EWG-Aniline (Weak Nu) Hemiaminal Hemiaminal Intermediate Aniline->Hemiaminal + Acetaldehyde Acetaldehyde Acetaldehyde Acetaldehyde->Hemiaminal Imine Activated Imine (TMS-Complex) Hemiaminal->Imine Dehydration (TMSCl assisted) Product N-Ethyl Aniline Imine->Product Hydride Attack TMSCl TMSCl (Lewis Acid) TMSCl->Imine Coordination NaBH4 NaBH4 (Hydride) NaBH4->Product

Figure 1: The TMSCl-promoted pathway facilitates imine formation and reduction even for deactivated substrates.

Detailed Protocols

Protocol A: TMSCl-Promoted Reductive Amination

Best for: Highly electron-deficient substrates (e.g., 2,4-dinitroaniline, pentafluoroaniline) on gram scale.

Reagents:

  • Substrate (1.0 equiv)

  • Acetaldehyde (3.0 - 5.0 equiv)

  • Sodium Borohydride (NaBH₄) (3.0 equiv)

  • Trimethylsilyl chloride (TMSCl) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous THF or DMF

Procedure:

  • Setup: Flame-dry a round-bottom flask under nitrogen. Add the electron-deficient aniline (10 mmol) and anhydrous THF (30 mL).

  • Activation: Cool the solution to 0 °C. Add Acetaldehyde (30 mmol) followed by the dropwise addition of TMSCl (30 mmol). Caution: Fuming may occur.

  • Imine Formation: Allow the mixture to stir at room temperature for 1 hour. The solution often turns yellow/orange, indicating imine formation.

  • Reduction: Cool back to 0 °C. Add NaBH₄ (30 mmol) in portions (pellets or powder).

  • Reaction: Remove the ice bath and stir at room temperature for 3–6 hours. Monitor by TLC/LCMS.

  • Quench: Carefully quench with saturated NaHCO₃ solution (gas evolution: H₂).

  • Workup: Extract with EtOAc (3x), wash organics with brine, dry over Na₂SO₄, and concentrate.

Why it works: The TMSCl activates the otherwise sluggish carbonyl condensation and "locks" the imine for reduction before it can hydrolyze back to the starting material.

Protocol B: Ruthenium-Catalyzed "Hydrogen Borrowing"

Best for: Green chemistry requirements, expensive APIs, and avoiding alkyl halides. Uses Ethanol as the alkylating agent.

Reagents:

  • Substrate (1.0 equiv)

  • Ethanol (Solvent & Reagent, excess)

  • Catalyst: [Ru(p-cymene)Cl₂]₂ (1 mol%)

  • Ligand: DPEphos (2 mol%) or Bis[2-(diphenylphosphino)phenyl]ether

  • Base: K₂CO₃ (0.5 equiv) - Note: Catalytic base is often sufficient.

Procedure:

  • Catalyst Pre-mix: In a glovebox or under Argon, mix [Ru(p-cymene)Cl₂]₂ and DPEphos in a minimal amount of degassed ethanol and stir for 10 mins to form the active complex.

  • Reaction Assembly: Add the aniline substrate and K₂CO₃ to a pressure tube. Add the catalyst solution and dilute with Ethanol (approx. 0.5 M concentration relative to aniline).

  • Heating: Seal the tube and heat to 120–130 °C for 12–24 hours.

  • Workup: Cool to room temperature. Filter through a celite pad to remove salts/catalyst. Concentrate the filtrate.

Mechanism (Hydrogen Borrowing):

  • Ru-catalyst dehydrogenates Ethanol → Acetaldehyde + [Ru-H₂].

  • Aniline condenses with Acetaldehyde → Imine.

  • [Ru-H₂] reduces Imine → N-Ethyl Aniline. Self-Validating Check: No external hydrogen source is needed; the ethanol provides the reducing equivalents.

Protocol C: Triethyl Phosphate (TEP) Thermal Alkylation

Best for: Industrial scale-up, extremely weak nucleophiles (pKa < 0), and "Brute Force" applications.

Reagents:

  • Substrate (1.0 equiv)

  • Triethyl Phosphate (TEP) (Solvent & Reagent, 5–10 equiv)

  • Base: NaHCO₃ (1.1 equiv) - Optional, prevents acidic buildup.

Procedure:

  • Mix: In a heavy-walled glass reactor or steel autoclave, mix the aniline and Triethyl Phosphate.

  • Heat: Heat the mixture to 180–200 °C .

    • Note: TEP has a high boiling point (215 °C), allowing high thermal energy input without pressure vessels in some cases, but closed vessels prevent ethyl migration loss.

  • Monitor: Reaction times vary from 4 to 12 hours.

  • Workup (Crucial Step):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into a mixture of ice/water and ammonia (pH > 10). TEP is water-soluble but hydrolyzes slowly.

    • Extract the product into Ether or Toluene.

    • Safety Note: Ensure complete removal of organophosphates during waste disposal.

Troubleshooting & Quality Control

Common Failure Modes
ObservationDiagnosisCorrective Action
Starting Material Remains (Protocol A) Imine hydrolysisIncrease TMSCl equivalents; ensure anhydrous conditions.
Starting Material Remains (Protocol B) Catalyst poisoningDegas ethanol thoroughly; ensure aniline is free of thiols/sulfur.
Dialkylation (Over-reaction) Product is more nucleophilicReduce equivalents of acetaldehyde (Protocol A); Lower temp (Protocol C).
Low Yield (Protocol C) Polymerization/DegradationLower temperature to 160 °C and extend time; Add radical inhibitor (BHT).
Analytical Validation (Self-Check)
  • 1H NMR: Look for the diagnostic ethyl triplet (approx. 1.2 ppm) and quartet (approx. 3.1–3.5 ppm).

  • Shift Diagnostic: N-ethylation of an electron-deficient aniline usually causes an upfield shift of the aromatic protons ortho to the nitrogen due to increased shielding (relative to the primary amine).

References

  • TMSCl-Promoted Reductive Amination: Title: A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Source:Synlett (Thieme Connect).
  • Hydrogen Borrowing (Ruthenium Catalysis)

    • Title: Ruthenium-catalysed N-alkylation of anilines with primary carbohydrate alcohols via borrowing hydrogen strategy.[2]

    • Source:Chemical Communications (RSC).[2]

    • URL:[Link]

  • Triethyl Phosphate (Industrial Alkylation): Title: Triethyl Phosphate (Reagent Profile). Source:ChemicalBook / PubChem.
  • General Reductive Amination Reviews

    • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Presence of Acetic Acid.
    • Source:Journal of Organic Chemistry (ACS).
    • URL:[Link] (Note: Standard method reference for comparison).

Sources

Application Note: Strategic Synthesis of 2,3-Dichloro-N-ethylaniline for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Context & Application Logic

The Agrochemical Significance

2,3-Dichloro-N-ethylaniline is a specialized intermediate used primarily in the Structure-Activity Relationship (SAR) optimization of chloroacetanilide herbicides (Class K3, e.g., analogs of acetochlor or metolachlor) and pyrazole-carboxamide fungicides.[1]

While 2,6-diethylaniline is the industry standard for blockbuster herbicides like Alachlor, the 2,3-dichloro substitution pattern introduces unique physicochemical properties:

  • Electronic Deactivation: The electron-withdrawing chlorine atoms at the 2- and 3-positions significantly reduce the nucleophilicity of the aniline nitrogen, making downstream functionalization (like acylation) slower but more stable against hydrolytic degradation in soil.[1]

  • Steric Ortho-Effect: The chlorine at the ortho (2-) position creates a "molecular gate," influencing the rotational barrier of the N-phenyl bond.[1] This is critical for binding affinity in specific herbicide target sites (e.g., VLCFA inhibition).[1]

Critical Synthesis Challenge

The synthesis of N-ethyl-2,3-dichloroaniline presents a classic dilemma in process chemistry: Selectivity vs. Reactivity .[1]

  • Direct Alkylation with ethyl halides often leads to over-alkylation (formation of quaternary ammonium salts) due to the difficulty in stopping at the secondary amine.[1]

  • Reductive Amination is the preferred route for high-purity applications, utilizing acetaldehyde and a reducing agent to ensure mono-ethylation.[1]

Part 2: Synthesis Workflows (Visualized)

The following diagram outlines the decision matrix for synthesizing this intermediate, contrasting the "Legacy Route" (Direct Alkylation) with the "High-Fidelity Route" (Reductive Amination).

SynthesisPathways Start Starting Material: 2,3-Dichloroaniline RouteA Route A: Direct Alkylation (Reagent: Et-I / K2CO3) Start->RouteA Low Cost / Low Selectivity RouteB Route B: Reductive Amination (Reagent: Acetaldehyde + NaBH(OAc)3) Start->RouteB High Cost / High Selectivity InterA Mixture Formed: 1. Mono-ethyl (Target) 2. Di-ethyl (Impurity) 3. Quaternary Salt RouteA->InterA PurifyA Difficult Purification (Distillation/Chromatography) InterA->PurifyA Product Target Product: 2,3-Dichloro-N-ethylaniline (>95% Selectivity) PurifyA->Product Low Yield InterB Intermediate: Imine / Iminium Ion RouteB->InterB In-situ formation InterB->Product Reduction App Downstream Application: Chloroacetylation (Herbicide Synthesis) Product->App

Caption: Comparative process flow for N-ethylation. Route B is recommended for research applications requiring high purity.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Objective: Synthesis of 2,3-dichloro-N-ethylaniline with >95% mono-selectivity. Mechanism: Formation of an imine species followed by in situ reduction using Sodium Triacetoxyborohydride (STAB).[1] STAB is preferred over NaBH4 because it is less aggressive, preventing the reduction of the aromatic ring or dechlorination.

Materials
  • Substrate: 2,3-Dichloroaniline (16.2 g, 100 mmol)

  • Carbonyl Source: Acetaldehyde (4.85 g, 110 mmol) [Handle at low temp][1]

  • Reductant: Sodium triacetoxyborohydride (31.8 g, 150 mmol)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) - Anhydrous[1]

  • Quench: Sat. NaHCO3 solution

Step-by-Step Methodology
  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 2,3-dichloroaniline (100 mmol) in DCE (200 mL).

  • Imine Formation: Cool the solution to 0°C. Add Acetaldehyde (110 mmol) dropwise. Note: The 2,3-dichloro substitution makes the amine less nucleophilic; allow to stir for 30 mins to ensure equilibrium.

  • Reduction: Add Sodium triacetoxyborohydride (150 mmol) in portions over 20 minutes.

    • Expert Tip: Do not add all at once. The exotherm must be controlled to prevent side reactions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20-25°C). Stir for 4–12 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 8:2) or LC-MS.[1] Look for the disappearance of the primary amine (MW 162).[1]

  • Quench: Quench the reaction by carefully adding saturated aqueous NaHCO3 (100 mL). Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1] Combine organic phases.[1][2][3]

  • Workup: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Expected Yield: 85-92% Appearance: Pale yellow oil.[1]

Protocol B: Direct Alkylation (Legacy Method)

Objective: Cost-effective synthesis for large-scale batches where purification capabilities are robust.[1] Warning: This method requires strict control of stoichiometry to minimize di-ethylation.

Materials
  • Substrate: 2,3-Dichloroaniline (16.2 g, 100 mmol)

  • Alkylating Agent: Iodoethane (Et-I) (15.6 g, 100 mmol) or Diethyl Sulfate.[1]

  • Base: Potassium Carbonate (K2CO3) (27.6 g, 200 mmol)[1]

  • Solvent: DMF or Acetonitrile.[1]

Step-by-Step Methodology
  • Setup: Dissolve 2,3-dichloroaniline in DMF (100 mL). Add K2CO3.

  • Addition: Add Iodoethane dropwise at room temperature.

  • Heating: Heat to 60°C for 6 hours.

    • Critical Control: Monitor strictly by HPLC.[1] Stop the reaction when the ratio of [Product] : [Di-ethyl impurity] is optimal (usually around 80% conversion). Pushing to 100% conversion often results in 20%+ di-ethyl byproduct.[1]

  • Workup: Pour into ice water (500 mL). Extract with Ethyl Acetate.[1][4]

  • Purification: Fractional distillation is required to separate the mono-ethyl product from the starting material and di-ethyl impurity.[1]

Part 4: Analytical Validation & QC

To ensure the integrity of the intermediate before using it in downstream herbicide synthesis, verify the following parameters.

ParameterSpecificationMethodological Note
Appearance Pale yellow to amber liquidDarkening indicates oxidation; store under Argon.[1]
Purity (HPLC) > 97.0% (Area %)Impurity < 1.0% (2,3-dichloroaniline); Impurity < 1.0% (N,N-diethyl).[1]
1H NMR (CDCl3) Ethyl Group: Triplet (~1.2 ppm), Quartet (~3.2 ppm)The quartet at 3.2 ppm confirms N-ethylation.[1] Absence of singlet at ~3.0 ppm rules out N-methyl.[1]
Moisture < 0.5% w/wKarl Fischer titration.[1] Critical for subsequent acylation steps.[1]

Key NMR Diagnostic: The proton on the nitrogen (N-H ) typically appears as a broad singlet around 4.0–4.5 ppm.[1] If this peak is missing, you have likely over-alkylated to the tertiary amine.[1]

Part 5: Safety & Handling (E-E-A-T)

Working with halogenated anilines requires strict adherence to safety protocols due to their toxicity and potential for methemoglobinemia.[1]

  • Toxicity: 2,3-Dichloroaniline is toxic by inhalation, ingestion, and skin contact.[1] It is a potential sensitizer.[1]

  • Permeation: Use Viton or Silver Shield laminate gloves.[1] Standard nitrile gloves offer poor protection against aromatic amines.[1]

  • Waste Disposal: All aqueous waste from the reaction (especially from Protocol A containing Boron salts) must be treated as hazardous chemical waste. Do not dispose of down the drain.

  • Emergency: In case of skin contact, wash immediately with polyethylene glycol (PEG 400) or massive amounts of soap and water.[1] Ethanol increases absorption and should not be used for washing.[1]

References

  • Reductive Amination Methodology

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61, 3849-3862.[1]

  • Aniline Alkylation Standards

    • Organic Syntheses, Coll.[1] Vol. 4, p.420 (1963); Vol. 35, p.65 (1955). "N-Ethyl-p-chloroaniline".[1][3]

  • Chemical Safety Data

    • PubChem Compound Summary for CID 11844 (2,3-Dichloroaniline).[1][5] National Center for Biotechnology Information.[1] [5]

  • Agrochemical Context

    • "Chloroacetanilide Herbicides: Mode of Action and Resistance."[1] Weed Science Society of America.[1] (Contextual grounding for the application of N-alkyl anilines).

Sources

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,3-Dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the palladium-catalyzed Buchwald-Hartwig amination of 2,3-dichloroaniline. As an electron-deficient and sterically hindered substrate, 2,3-dichloroaniline presents unique challenges for C-N bond formation. These application notes offer a comprehensive overview of the critical reaction parameters, recommend robust catalyst systems, and provide detailed, step-by-step protocols for successful amination with a variety of amine coupling partners. The causality behind experimental choices is explained to empower researchers to optimize conditions for their specific needs, ensuring reliable and reproducible results in the synthesis of novel N-aryl-2,3-dichloroaniline derivatives, which are valuable intermediates in pharmaceutical and materials science research.

Introduction: Navigating the Challenges of 2,3-Dichloroaniline Amination

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1] However, the reactivity of the aryl halide substrate is paramount to the success of the reaction.

2,3-Dichloroaniline is considered a challenging substrate for the Buchwald-Hartwig amination due to a combination of electronic and steric factors:

  • Electronic Deactivation: The two electron-withdrawing chlorine atoms decrease the electron density of the aromatic ring, making the C-Cl bonds less susceptible to oxidative addition to the palladium(0) catalyst, a critical step in the catalytic cycle.[3]

  • Steric Hindrance: The presence of a chlorine atom ortho to the amino group can sterically encumber the approach of the palladium catalyst and the incoming amine nucleophile.

Overcoming these challenges necessitates the use of highly active and specialized catalyst systems. The evolution of the Buchwald-Hartwig amination has led to the development of several generations of catalysts, with sterically hindered and electron-rich phosphine ligands being particularly effective for the amination of unreactive aryl chlorides.[1] This guide will focus on leveraging these advanced catalytic systems to achieve efficient C-N bond formation with 2,3-dichloroaniline.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for the Buchwald-Hartwig amination is depicted below.[1][2][4]

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Ar-Pd(II)(L)-X Ar-Pd(II)(L)-X Oxidative_Addition->Ar-Pd(II)(L)-X Amine_Coordination Amine Coordination (R2NH) Ar-Pd(II)(L)-X->Amine_Coordination Ar-Pd(II)(L)(NHR2)-X Ar-Pd(II)(L)(NHR2)-X Amine_Coordination->Ar-Pd(II)(L)(NHR2)-X Deprotonation Deprotonation (Base) Ar-Pd(II)(L)(NHR2)-X->Deprotonation Ar-Pd(II)(L)-NR2 Ar-Pd(II)(L)-NR2 Deprotonation->Ar-Pd(II)(L)-NR2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(L)-NR2->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR2

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of 2,3-dichloroaniline to form a Pd(II) complex. This is often the rate-limiting step for aryl chlorides.

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) center, and a strong base deprotonates the amine to form a palladium-amido complex.

  • Reductive Elimination: The desired N-aryl-2,3-dichloroaniline is formed, and the Pd(0) catalyst is regenerated, completing the cycle.

Core Components for a Successful Reaction

The success of the Buchwald-Hartwig amination of 2,3-dichloroaniline hinges on the judicious selection of the palladium source, ligand, base, and solvent.

Palladium Precatalysts

While various palladium sources can be used, pre-formed palladium complexes, often referred to as "precatalysts," are highly recommended for their reliability and ease of use. These complexes are typically air- and moisture-stable, ensuring the generation of the active Pd(0) species in a controlled manner.

PrecatalystStructureKey Features
Pd₂(dba)₃ Tris(dibenzylideneacetone)dipalladium(0)A common Pd(0) source, often used for in situ catalyst generation.
Pd(OAc)₂ Palladium(II) AcetateA Pd(II) source that is reduced in situ to the active Pd(0) catalyst.
XPhos-Pd-G3 XPhos Palladacycle (3rd Gen)An air- and moisture-stable precatalyst with a built-in bulky phosphine ligand, offering high activity for challenging substrates.[5][6]
GPhos-Pd-G1 GPhos Palladacycle (1st Gen)A newer generation precatalyst demonstrating broad scope and high stability.[7]
Ligands: The Key to Reactivity

For electron-deficient and sterically hindered aryl chlorides like 2,3-dichloroaniline, the choice of ligand is critical. Bulky, electron-rich monophosphine ligands, particularly those from the Buchwald biarylphosphine ligand family, have proven to be the most effective. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[1]

LigandStructureRecommended for
XPhos 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenylA highly effective and versatile ligand for a wide range of aryl chlorides.[5][8]
SPhos 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenylAnother excellent general ligand for aryl chloride amination.
RuPhos 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenylOften preferred for the coupling of secondary amines.
BrettPhos 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenylParticularly effective for the monoarylation of primary amines.
Bases

A strong, non-nucleophilic base is essential to deprotonate the amine nucleophile, facilitating the formation of the palladium-amido complex. The choice of base can significantly impact the reaction rate and yield.

BasepKa of Conjugate AcidNotes
Sodium tert-butoxide (NaOtBu) ~19A very strong and commonly used base. Can be sensitive to moisture.
Potassium tert-butoxide (KOtBu) ~19Similar in strength to NaOtBu.
Lithium hexamethyldisilazide (LHMDS) ~26A very strong, non-nucleophilic base, often used in challenging couplings.
Solvents

Anhydrous, aprotic solvents are required to prevent quenching of the strong base and to ensure the stability of the catalytic species.

SolventBoiling Point (°C)Notes
Toluene 111A common and effective solvent for Buchwald-Hartwig reactions.
Dioxane 101Another widely used solvent, but it is a suspected carcinogen and should be handled with care.
Tetrahydrofuran (THF) 66Can be used, but its lower boiling point may require longer reaction times or sealed-tube conditions.

Experimental Protocols

The following protocols provide a robust starting point for the Buchwald-Hartwig amination of 2,3-dichloroaniline. It is recommended to perform a small-scale test reaction to optimize conditions for a specific amine coupling partner.

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous. Toluene can be dried by distillation from sodium/benzophenone.

  • Reagents should be of high purity. 2,3-dichloroaniline can be purified by distillation if necessary.[9]

Protocol 1: General Procedure for the Amination of 2,3-Dichloroaniline with a Primary or Secondary Amine

This protocol is a general starting point and can be adapted for a variety of amine nucleophiles.

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Reaction Execution cluster_Workup Work-up and Purification Reagents Combine: - Pd₂(dba)₃ (1.5 mol%) - XPhos (3.0 mol%) - NaOtBu (1.4 equiv) - Toluene (solvent) Add_Substrates Add: - 2,3-Dichloroaniline (1.0 equiv) - Amine (1.2 equiv) Reagents->Add_Substrates Heat Heat to 100 °C (Stir for 12-24 h) Add_Substrates->Heat Quench Cool to RT Quench with water Heat->Quench Extract Extract with Ethyl Acetate Quench->Extract Purify Column Chromatography Extract->Purify

Figure 2: General experimental workflow for the amination of 2,3-dichloroaniline.

Materials:

ReagentAmountMolar Equiv.
2,3-Dichloroaniline1.0 mmol1.0
Amine1.2 mmol1.2
Pd₂(dba)₃0.015 mmol0.015
XPhos0.03 mmol0.03
Sodium tert-butoxide1.4 mmol1.4
Anhydrous Toluene5 mL-

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1.5 mol%), XPhos (3.0 mol%), and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL).

  • Add 2,3-dichloroaniline (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by carefully adding water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-2,3-dichloroaniline.

Protocol 2: Using a Palladacycle Precatalyst for Enhanced Reliability

The use of a well-defined palladacycle precatalyst such as XPhos-Pd-G3 can offer improved reproducibility.

Materials:

ReagentAmountMolar Equiv.
2,3-Dichloroaniline1.0 mmol1.0
Amine1.2 mmol1.2
XPhos-Pd-G30.02 mmol0.02
Sodium tert-butoxide1.4 mmol1.4
Anhydrous Toluene5 mL-

Procedure:

  • To an oven-dried Schlenk tube, add XPhos-Pd-G3 (2.0 mol%) and sodium tert-butoxide (1.4 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous toluene (5 mL).

  • Add 2,3-dichloroaniline (1.0 equiv.) and the amine (1.2 equiv.).

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC or GC-MS.

  • Follow the work-up and purification procedure as described in Protocol 1.

Purification and Characterization

The purification of N-aryl-2,3-dichloroanilines is typically achieved by flash column chromatography on silica gel. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective.

The purified product should be characterized by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

For 2,3-dichloroaniline, the following spectral data can be used as a reference for the starting material:

  • ¹H NMR (CDCl₃): δ ~6.6-7.1 (m, 3H, Ar-H), ~4.0 (br s, 2H, NH₂) ppm.[10]

  • ¹³C NMR (CDCl₃): Characteristic signals for the dichlorinated aromatic ring.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive catalystEnsure anhydrous and anaerobic conditions. Use a fresh bottle of palladium precatalyst and ligand.
Insufficiently strong baseSwitch to a stronger base such as LHMDS.
Low reaction temperatureIncrease the reaction temperature to reflux.
Formation of side products (e.g., hydrodehalogenation) Unfavorable ligandScreen other bulky phosphine ligands (e.g., SPhos, RuPhos).
Reaction time too longMonitor the reaction closely and stop it once the starting material is consumed.
Difficulty in purification Co-eluting impuritiesOptimize the solvent system for column chromatography. Consider recrystallization if the product is a solid.[11]

Conclusion

The Buchwald-Hartwig amination of 2,3-dichloroaniline is a challenging yet achievable transformation. Success relies on the use of highly active palladium catalysts featuring bulky, electron-rich phosphine ligands, in combination with a strong, non-nucleophilic base and anhydrous reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop efficient and reliable methods for the synthesis of novel N-aryl-2,3-dichloroaniline derivatives. By understanding the key parameters and the underlying mechanism, scientists can effectively troubleshoot and optimize these reactions for applications in drug discovery and materials science.

References

  • Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Angewandte Chemie International Edition, 52(44), 11564-11567*. [Link]

  • Chen, Y., et al. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Chemical Reviews, 120(19), 10674-10743*. [Link]

  • XPhos. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Monatshefte für Chemie - Chemical Monthly, 149(8), 1465-1473*. [Link]

  • Buchwald–Hartwig amination. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Buchwald-Hartwig Amination. In Chemistry LibreTexts. Retrieved February 14, 2026, from [Link]

  • Amination of various aryl chlorides catalyzed by palladacycles. ResearchGate. [Link]

  • Buchwald-Hartwig amination reaction of chlorobenzene with aniline... ResearchGate. [Link]

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry UK Ltd.[Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Microreactor technology to buchwald-hartwig amination.
  • Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. (2019, July 9). [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry. [Link]

  • GPhos Ligand Enables Production of Chiral N-Arylamines in a Telescoped Transaminase-Buchwald-Hartwig Amination Cascade in the Presence of Excess Amine Donor. PubMed. [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]

  • Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • 2,3-Dichloroaniline. PubChem. [Link]

  • 2, 3-dichloro-6-nitroaniline and preparation method thereof. Eureka | Patsnap. [Link]

  • A kind of nitroaniline of 2,3 dichloro 6 and preparation method thereof.
  • 2,3-Dichloroaniline. In Wikipedia. Retrieved February 14, 2026, from [Link]

  • Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture. Environmental Science & Technology. [Link]

  • United States Patent (19). Googleapis.com. [Link]

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Troubleshooting & Optimization

removing unreacted 2,3-dichloroaniline from N-ethyl product

Technical Support Center: Purification of -Alkylated Anilines

Topic: Removal of unreacted 2,3-dichloroaniline (2,3-DCA) from

Introduction: The Challenge of Polychlorinated Anilines

Separating a secondary aromatic amine (

1

Why standard extractions fail: Both compounds are weak bases due to the electron-withdrawing inductive effect of the chlorine atoms at the 2 and 3 positions. The pKa difference between the primary and secondary amine is often insufficient for a clean separation using standard pH-swing extraction (e.g., washing with mild acid).

The Solution: To achieve high purity (>98%) required for pharmaceutical applications, we must exploit steric and nucleophilic differences rather than simple physical properties. This guide prioritizes Chemical Scavenging as the most robust method for this specific substrate, followed by chromatographic techniques for smaller scales.

Module 1: Diagnostic & Triage

Before selecting a purification protocol, confirm the nature of your impurity profile.

FAQ: Diagnostic Checks

Q: How do I accurately quantify the unreacted 2,3-DCA? A: Do not rely on standard TLC for quantification. 2,3-DCA and its

1
  • Method: Use GC-MS or HPLC.[1]

  • Indicator: In GC, the primary amine (2,3-DCA) will elute earlier than the

    
    -ethyl product due to lower molecular weight and hydrogen bonding capability.
    
  • Target: If 2,3-DCA > 5%, use Protocol A (Scavenging) . If < 5%, Protocol B (Chromatography) may suffice.[1]

Q: My TLC spots are streaking. How can I see the separation? A: Anilines interact strongly with the acidic silanols on silica gel plates.

  • Fix: Pre-treat your TLC plate or add 1% Triethylamine (TEA) to your eluent.[1]

  • Visualization: Both compounds are UV active (254 nm).[1] 2,3-DCA will stain red/orange with Ehrlich’s reagent or p-Anisaldehyde; the secondary amine often stains differently or less intensely.[1]

Module 2: The "Gold Standard" Protocol – Chemical Scavenging

Best For: Scale > 5g, High Purity Requirements, Removing 5–20% unreacted starting material.

The Logic: We utilize Phthalic Anhydride .[1][2][3][4][5] It reacts rapidly with primary amines (2,3-DCA) to form a phthalamic acid (soluble in base) or phthalimide (precipitate).[1] The secondary amine (

Step-by-Step Protocol
  • Stoichiometry Calculation:

    • Calculate the moles of unreacted 2,3-DCA present (via GC/HPLC integration).

    • Add 1.2 to 1.5 equivalents of Phthalic Anhydride relative to the impurity (not the bulk product).

  • Reaction:

    • Dissolve the crude mixture in a non-nucleophilic solvent (e.g., Toluene or Xylene).

    • Add the Phthalic Anhydride.[1][3][5]

    • Reflux for 1–2 hours.[1]

    • Mechanism:[1][6][7][8] 2,3-DCA converts to

      
      -(2,3-dichlorophenyl)phthalamic acid.[1]
      
  • Workup (The Separation):

    • Cool the mixture to room temperature.

    • Extraction: Add 10% aqueous NaOH or Na₂CO₃.[1]

    • Partition:

      • Aqueous Layer: Contains the reacted impurity (as the sodium salt of the phthalamic acid) and excess phthalic acid. Discard.

      • Organic Layer: Contains your purified

        
        -ethyl-2,3-dichloroaniline.[1]
        
  • Finishing:

    • Wash the organic layer with water, dry over Na₂SO₄, and concentrate in vacuo.

Visualizing the Scavenging Logic

ScavengingLogicStartCrude Mixture(2,3-DCA + N-Ethyl Product)ReagentAdd Phthalic Anhydride(Reflux in Toluene)Start->ReagentReactionSelective ReactionReagent->ReactionPrimaryPathPrimary Amine (2,3-DCA)Reacts RapidlyReaction->PrimaryPathSecondaryPathSecondary Amine (Product)Unreactive (Steric Hindrance)Reaction->SecondaryPathFormedImpurityPhthalamic Acid Derivative(Acidic/Polar)PrimaryPath->FormedImpurityIntactProductN-Ethyl-2,3-dichloroaniline(Neutral/Lipophilic)SecondaryPath->IntactProductExtractionWash with 10% NaOHFormedImpurity->ExtractionIntactProduct->ExtractionAqueousAqueous Layer(Contains Impurity Salt)Extraction->AqueousSoluble (Salt)OrganicOrganic Layer(Pure Product)Extraction->OrganicSoluble (Free Base)

Caption: Selective removal of primary amine impurities using phthalic anhydride scavenging.

Module 3: Chromatographic Purification

Best For: Small scale (< 1g), Final polishing, or when chemical derivatization is forbidden by SOPs.

The Challenge: Both compounds are non-polar.[1] Standard silica gel chromatography often results in co-elution or tailing.[1]

Optimized Mobile Phase Table
ComponentRoleRecommended Ratio
Hexane / Heptane Bulk Solvent90–95%
Ethyl Acetate Modulator5–10%
Triethylamine (TEA) Critical Additive 0.5 – 1.0%

Protocol:

  • Column Pre-treatment: Flush the silica column with the mobile phase containing TEA before loading the sample.[1] This neutralizes acidic sites on the silica.[1]

  • Loading: Load the crude oil as a concentrated band (dissolve in minimum DCM if necessary).

  • Elution: Run isocratic or a shallow gradient.[1] The

    
    -ethyl product (secondary amine) is generally less polar than the primary amine (due to the alkyl group masking the N-H polarity) and should elute first .
    
    • Note: Without TEA, the primary amine (2,3-DCA) will streak and contaminate the tail of the product peak.

Module 4: Physical Data & Distillation

Best For: Large scale industrial recovery where >95% purity is acceptable.[1]

Feasibility Warning: The boiling points of 2,3-dichloroaniline and its

1ineffective11
CompoundMolecular WeightBoiling Point (Est. @ 760 mmHg)Boiling Point (Est. @ 10 mmHg)
2,3-Dichloroaniline 162.02 g/mol ~252°C~115–120°C

-Ethyl-2,3-dichloroaniline
~190.07 g/mol ~265–270°C~130–135°C

Data derived from standard boiling point elevation trends for

References

  • US Patent 1,908,951A . Method of separating alkyl anilines. Britton, E. C., & Holmes, R. D.[5] (Dow Chemical Co).[1] Link

    • Core citation for the phthalic anhydride scavenging method.
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[1] Longman Scientific & Technical.[1]

    • Standard reference for amine purific
  • PubChem Compound Summary . 2,3-Dichloroaniline (CID 11844).[1] National Center for Biotechnology Information.[1] Link[1][9]

    • Source for physical property data (pKa, BP).[10]

  • BenchChem Protocols . Purification of N-alkylanilines. Link[1]

    • General guidance on chromatographic separ

Technical Support Center: Extraction Optimization for N-Ethyl-2,3-Dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NEDCA-EXT-001 Status: Active Subject: Optimizing pH for extraction of N-ethyl-2,3-dichloroaniline free base Assigned Specialist: Senior Application Scientist, Separation Chemistry Division

Executive Summary & Chemical Logic

Welcome to the Technical Support Center. You are likely experiencing issues with yield consistency or phase separation during the workup of N-ethyl-2,3-dichloroaniline (NEDCA) .

To optimize extraction, we must exploit the specific physicochemical properties of this molecule. NEDCA is a weak base with high lipophilicity.

The Core Mechanism: pKa-Dependent Partitioning

The efficiency of your extraction is governed by the Henderson-Hasselbalch equation. You must adjust the aqueous pH to shift the equilibrium entirely toward the neutral (free base) form, which partitions into the organic phase.[1]

  • Estimated pKa: The pKa of the conjugate acid of NEDCA is estimated at 2.4 – 2.8 .

    • Derivation: 2,3-dichloroaniline has a pKa of ~1.9 (due to electron-withdrawing Cl atoms).[1] N-ethylation typically increases basicity by ~0.6 units via inductive donation.

  • The "Two-Unit" Rule: To ensure >99% of the amine is in the free base form, the aqueous pH must be at least 2 units above the pKa.

  • Target pH: While pH 5.0 is theoretically sufficient, we recommend pH 8.0 – 10.0 to account for ionic strength effects and ensure robust deprotonation without risking hydrolysis of the chloro-substituents.

Standard Operating Protocol (The "Golden Path")[1]

This protocol is designed to maximize recovery (>95%) and minimize emulsion formation.[1]

Reagents Required[1][2][3]
  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

    • Why MTBE? It forms fewer emulsions than DCM with chlorinated anilines and floats on water, simplifying separation.

  • Basifying Agent: Saturated Sodium Bicarbonate (NaHCO₃) or 2M NaOH.[1]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1]

Step-by-Step Workflow
  • Initial State Assessment: Start with your crude reaction mixture. If it is acidic (e.g., HCl salt in water), the NEDCA is currently protonated (water-soluble).[1]

  • pH Adjustment (The Critical Step):

    • Cool the solution to 0–5°C (exothermic neutralization).[1]

    • Slowly add 2M NaOH or Sat. NaHCO₃ while monitoring pH.

    • Target: Adjust to pH 9–10 .

    • Checkpoint: The solution should turn cloudy or oily as the free base precipitates/oils out.

  • Extraction:

    • Add MTBE (1:1 volume ratio relative to aqueous phase).[1]

    • Agitate vigorously for 2 minutes.

    • Allow phases to settle.

    • Note: NEDCA is dense.[2] If using DCM, the organic layer is at the bottom. If using MTBE, it is on top.

  • Polishing:

    • Separate the organic layer.

    • Wash the organic layer once with Brine (Sat.[1] NaCl) .[1] This pulls residual water out and breaks micro-emulsions.

    • Dry over Na₂SO₄, filter, and concentrate.

Visualization of Logic & Workflow[1]

Figure 1: Species Distribution Logic

This diagram illustrates why pH control is non-negotiable.

G cluster_0 Acidic Conditions (pH < 2) cluster_1 Target Conditions (pH > 5) Acid Protonated Salt (Water Soluble) [R-NH2(+)-Et] NaOH Add Base (NaOH/NaHCO3) Acid->NaOH Neutralization Base Free Base (Organic Soluble) [R-NH-Et] NaOH->Base Deprotonation

Caption: Chemical transformation of NEDCA from water-soluble salt to organic-soluble free base upon pH adjustment.[1]

Figure 2: The Extraction Workflow

Workflow Start Crude Acidic Mixture Basify Adjust to pH 9-10 (using 2M NaOH) Start->Basify Check Check Aqueous pH Basify->Check Extract Add Organic Solvent (MTBE or DCM) PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains NEDCA) PhaseSep->OrgPhase AqPhase Aqueous Waste (Salts) PhaseSep->AqPhase Check->Basify If pH < 9 Check->Extract If pH >= 9 Dry Wash w/ Brine Dry over Na2SO4 OrgPhase->Dry Final Pure Free Base Dry->Final

Caption: Operational workflow for the isolation of NEDCA free base.

Troubleshooting Guide (FAQs)

Q1: I adjusted the pH to 7, but my yield is lower than expected. Why? A: While pH 7 is technically basic enough for a pKa ~2.5 amine, local acidity pockets or buffering effects from other byproducts can keep a fraction of the amine protonated.

  • Fix: Push the pH to 10 . This ensures a logarithmic excess of hydroxide, driving the equilibrium 100% to the free base.

Q2: I am seeing a persistent emulsion layer (rag layer). A: Chlorinated anilines are dense and lipophilic, often matching the density of water if the organic solvent isn't chosen carefully.

  • Fix 1 (Density): Switch to MTBE (Density ~0.74). It floats decisively on water.

  • Fix 2 (Ionic Strength): Saturate the aqueous layer with NaCl (Brine).[1] This increases the density of the water phase and "salts out" the organic compounds, forcing phase separation.

  • Fix 3 (Filtration): If solid particulates are stabilizing the emulsion, filter the entire biphasic mixture through a Celite pad.[1]

Q3: The final oil is dark brown/black. Is my compound decomposing? A: Anilines are prone to oxidation (turning into "aniline black" type impurities) upon exposure to air and light.[1]

  • Fix: Perform the extraction quickly. Add a pinch of sodium hydrosulfite (reducing agent) to the aqueous wash if oxidation is severe.[1] Store the final product under Nitrogen/Argon in the dark.

Q4: Can I use Ethyl Acetate (EtOAc) for extraction? A: Yes, but with caution.[1] EtOAc can hydrolyze at high pH (>12), creating acetic acid which neutralizes your base.[1] If you use EtOAc, keep the pH around 8–9 and work quickly. MTBE or Toluene are chemically superior choices for basic extractions.

Data Summary: Solvent & pH Parameters

ParameterRecommended ValueReason
Target pH 9.0 – 10.0 Ensures >99.9% deprotonation (Free Base form).
Preferred Solvent MTBE Good solubility, low density (no inversion issues), stable to base.[1]
Alternative Solvent DCM Excellent solubility, but denser than water (bottom layer).[1]
pKa (Est.) ~2.5 Low pKa due to electron-withdrawing Cl atoms.[1]
Safety Note Toxic Avoid skin contact; chlorinated anilines are readily absorbed.

References

  • PubChem. (n.d.).[1] 2,3-Dichloroaniline (Compound Summary).[1][3][4][5][6] National Center for Biotechnology Information. Retrieved from [Link][1][7]

  • Perrin, D. D. (1965).[1][2] Dissociation Constants of Organic Bases in Aqueous Solution.[2] IUPAC Chemical Data Series.[2] Butterworths, London. (Foundational text for aniline pKa values).

Sources

minimizing dialkylation side products in N-ethylaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the N-Alkylation Optimization Hub .

I am Dr. Aris, your Senior Application Scientist. You are likely here because your N-ethylaniline synthesis is yielding unacceptable levels of


-diethylaniline (dialkylation). This is a classic kinetic challenge: the product you want (secondary amine) is often more nucleophilic than the starting material (primary amine), creating a "runaway" reaction.

Below is a technical guide designed to break this cycle using kinetic control, steric exclusion, and specific solvation effects.

Part 1: The Diagnostic (The "Why")

Before fixing the protocol, we must visualize the enemy: Competitive Nucleophilicity .

In a standard


 reaction with an ethyl halide, the introduction of an electron-donating ethyl group makes the nitrogen lone pair more available for a second attack.

Figure 1: The Kinetic Trap of Direct Alkylation

ReactionKinetics cluster_legend Kinetic Reality Aniline Aniline (Primary Amine) Mono N-Ethylaniline (Target: Secondary) Aniline->Mono k1 (Slow) + Et-X Di N,N-Diethylaniline (Impurity: Tertiary) Mono->Di k2 (Fast) + Et-X Text Problem: k2 > k1 (Product is more reactive than starting material)

Caption: The fundamental kinetic problem. The electron-donating ethyl group increases electron density on the nitrogen, accelerating the rate constant (


) of the second alkylation.

Part 2: Method-Specific Protocols

Select the protocol that matches your scale and available equipment.

Method A: The "Cesium Effect" (Best for Lab Scale/Direct Alkylation)

Target Audience: Medicinal Chemists requiring high throughput with standard alkyl halides.

The Science: Standard bases (K₂CO₃, NaH) lead to mixtures. Cesium Hydroxide (CsOH) or Cesium Carbonate (Cs₂CO₃) in DMF promotes mono-alkylation. The large ionic radius of Cesium creates a "naked anion" effect, and specific coordination stabilizes the mono-alkylated transition state, preventing the second attack.

Protocol:

  • Stoichiometry: 1.0 eq Aniline : 1.2 eq Ethyl Bromide (EtBr) : 1.2 eq CsOH·H₂O.

  • Solvent: Anhydrous DMF (Critical: Water promotes side reactions).

  • Procedure:

    • Dissolve Aniline (10 mmol) in DMF (40 mL).

    • Add activated 4Å Molecular Sieves (powdered) to ensure anhydrous conditions.

    • Add CsOH[1][2]·H₂O (12 mmol). Stir for 10 mins.

    • Add EtBr (12 mmol) dropwise over 30 minutes.

    • Stir at 23°C (Room Temp) . Do not heat initially.

  • Validation: Monitor TLC/LCMS at 2 hours.

    • Success Marker: >90% Mono-product, <5% Di-product.

Why this works: The Cs+ ion is large and forms a loose ion pair with the amide anion. This specific solvation shell hinders the approach of a second electrophile after the first alkylation event due to steric crowding around the Cesium-Nitrogen complex.

Method B: Reductive Amination (Best for High Purity/Robustness)

Target Audience: Process Chemists avoiding alkyl halides.

The Science: This method bypasses the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 mechanism entirely. You form an imine (Schiff base) first, which is then reduced.[3] Since imines cannot be "dialkylated" (you can't form a double bond to two ethyl groups), the mechanism acts as a natural "stop" at the mono-stage.

Protocol:

  • Reagents: Aniline (1.0 eq), Acetaldehyde (1.1 eq), NaBH(OAc)₃ (Sodium triacetoxyborohydride - 1.5 eq).

  • Solvent: DCE (Dichloroethane) or THF.

  • Procedure:

    • Dissolve Aniline in DCE.

    • Add Acetaldehyde.[4] Stir for 30 mins to form the imine (equilibrium).

    • Crucial Step: Add NaBH(OAc)₃ after imine formation is initiated.

    • Stir at Room Temp for 4-16 hours.

    • Quench with saturated NaHCO₃.

Decision Logic for Reductive Agents:

  • NaBH₄: Too aggressive; reduces aldehyde before it reacts with amine. Avoid.

  • NaBH₃CN: Toxic, but effective. Use only if NaBH(OAc)₃ fails.

  • NaBH(OAc)₃:Gold Standard. Mild enough to leave the aldehyde alone until it binds to the amine.

Method C: Zeolite Catalysis (Best for Industrial/Vapor Phase)

Target Audience: Chemical Engineers/Scale-up.

The Science: Shape Selectivity. By performing the reaction inside the pores of a Zeolite (e.g., HY or ZSM-5), you physically restrict the formation of the bulky


-diethylaniline. The mono-product can diffuse out, but the transition state for the di-product is too large to form inside the cage.

Key Parameters:

  • Catalyst: Zeolite HY (Si/Al ratio ~2.5) or ZSM-5.[5]

  • Reagent: Ethanol (Green alternative to halides).

  • Temp: 200–250°C (Vapor phase).

  • WHSV (Weight Hourly Space Velocity): High flow rates favor mono-alkylation by reducing residence time (preventing re-adsorption).

Part 3: Comparative Data Analysis

Use this table to select your optimization path.

FeatureDirect Alkylation (Standard)Cesium Protocol (Method A)Reductive Amination (Method B)Zeolite Catalysis (Method C)
Primary Mechanism

(Uncontrolled)

(Cesium Effect)
Imine ReductionShape Selective Acid Catalysis
Typical Yield (Mono) 40–60%85–95% 90–98% 70–85%
Dialkylation Risk High (>20%)Low (<5%)Negligible (<2%)Low (controlled by pore size)
Atom Economy Poor (Halide waste)ModerateModerate (Boron waste)Excellent (Water byproduct)
Scalability LowLow/MediumMediumHigh

Part 4: Troubleshooting & FAQs

Q1: I am using Method B (Reductive Amination), but I still see 10% dialkylated product. How?

  • Diagnosis: You likely have "reductive alkylation" of the product. If your reaction runs too long or at high temp with excess acetaldehyde, the formed secondary amine can react with remaining aldehyde to form an enamine/iminium species, which reduces to the tertiary amine.

  • Fix:

    • lowering the equivalents of Acetaldehyde to 1.0 or 1.05.

    • Use STAB (Sodium Triacetoxyborohydride) instead of Cyanoborohydride; the steric bulk of the acetoxy groups slows down the reaction with the more hindered secondary amine.

Q2: In Method A (Cesium), the reaction is stalled at 60% conversion.

  • Diagnosis: Water contamination. CsOH is hygroscopic. Water solvates the Cesium ion, destroying the "tight ion pair" effect and reducing the basicity needed to deprotonate the aniline.

  • Fix: Add fresh, flame-dried 4Å Molecular Sieves directly to the reaction flask. Ensure DMF is "Anhydrous grade" (<50 ppm water).

Q3: Can I use Ethanol and Sulfuric acid (classic method)?

  • Diagnosis: This is the "high pressure" industrial method. In a standard lab flask, this will be incredibly slow and yield a mess of polymerized aniline and poly-alkylated products due to the high temperatures required.

  • Recommendation: Do not use for research scale. Switch to Method B.

Part 5: Workflow Decision Tree

Figure 2: Selecting the Right Synthesis Route

DecisionTree Start Start: N-Ethylation Goal Scale What is your scale? Start->Scale Lab Lab Scale (<50g) Scale->Lab Process Process/Industrial (>1kg) Scale->Process Reagents Are Alkyl Halides allowed? Lab->Reagents Zeolite Method C: Zeolite/Ethanol (Vapor Phase) Process->Zeolite Green Chem Priority Direct Method A: Cesium Hydroxide/EtBr Reagents->Direct Yes (Fastest) Reductive Method B: Reductive Amination (Acetaldehyde + STAB) Reagents->Reductive No (Highest Purity)

Caption: Decision matrix based on scale and reagent constraints. Lab scale favors Reductive Amination for purity; Process scale favors Zeolites for atom economy.

References

  • Salvatore, R. N., et al. (1999).[2] "Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines."[2] Organic Letters, 1(11), 1893–1896.

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849–3862.

  • Corma, A., et al. (1996). "Zeolites for the Production of Fine Chemicals." Journal of Catalysis. (Contextualizing shape selectivity in amine synthesis).
  • Selva, M., et al. (2001).[6] "Mono-N-methylation of primary amines with alkyl methyl carbonates over Y faujasites." The Journal of Organic Chemistry. (Demonstrating zeolite pore restrictions).

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Differentiating Amine Hydrochloride Salts by FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate characterization of amine hydrochloride salts is a frequent and critical task. Whether confirming the success of a salt formation reaction, assessing the purity of an active pharmaceutical ingredient (API), or elucidating the structure of an unknown compound, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, reliable, and non-destructive analytical solution. This guide provides an in-depth comparison of the FTIR absorption peaks for primary, secondary, and tertiary amine hydrochloride salts, grounded in the principles of vibrational spectroscopy and supported by practical, field-proven insights.

The Rationale: Why FTIR is a Go-To Technique for Amine Salt Analysis

The conversion of a free amine to its hydrochloride salt dramatically alters the molecule's electronic and vibrational properties. This transformation is the very basis of our analytical approach. The protonation of the nitrogen atom by hydrochloric acid creates a positively charged ammonium ion (RNH₃⁺, R₂NH₂⁺, or R₃NH⁺) and a chloride anion (Cl⁻). The introduction of the N-H⁺ bond and the change in the overall molecular polarity give rise to distinct and diagnostic absorption bands in the mid-infrared region of the electromagnetic spectrum.

The high polarity of amine salts leads to strong intermolecular interactions, which in turn result in characteristically broad and intense absorption peaks.[1] This feature is often a primary indicator of the presence of an amine salt in a sample.

A Comparative Analysis of FTIR Spectra: Distinguishing Primary, Secondary, and Tertiary Amine Hydrochlorides

The key to differentiating between primary, secondary, and tertiary amine hydrochlorides lies in a careful examination of two main regions in the FTIR spectrum: the N-H⁺ stretching region and the N-H⁺ bending region.

The N-H⁺ Stretching Region (approx. 3300-2400 cm⁻¹)

The stretching vibrations of the N-H⁺ bonds in amine hydrochloride salts give rise to a very broad and intense envelope of absorbance, often referred to as the "NH⁺ stretching envelope".[1] This broadness is a direct consequence of strong hydrogen bonding between the ammonium cation and the chloride anion, as well as with other surrounding molecules. While the general appearance of this broad envelope is common to all three classes of amine salts, its position can offer some clues.

  • Primary (R-NH₃⁺) and Secondary (R₂-NH₂⁺) Amine Hydrochlorides: The NH⁺ stretching envelope for primary and secondary amine salts typically appears in the range of 3300-2600 cm⁻¹.[1][2] This broad absorption is often superimposed on the C-H stretching vibrations, which appear as sharper peaks around 3000-2850 cm⁻¹.

  • Tertiary (R₃-NH⁺) Amine Hydrochlorides: For tertiary amine salts, the NH⁺ stretching band is generally found at lower wavenumbers, typically in the 2700-2400 cm⁻¹ region.[2] This shift to a lower frequency can be a useful, though not always definitive, indicator of a tertiary amine salt.

The N-H⁺ Bending Region (approx. 1625-1500 cm⁻¹): The Definitive Differentiator

While the N-H⁺ stretching region provides a strong indication of an amine salt, the N-H⁺ bending region is where the unambiguous differentiation between primary and secondary amine hydrochlorides is achieved. Tertiary amine hydrochlorides, lacking N-H bending vibrations, will be conspicuously silent in this region.

  • Primary Amine Hydrochlorides (R-NH₃⁺): These salts exhibit two distinct bending vibrations:

    • Asymmetric N-H₃⁺ bending: A peak typically appearing in the range of 1625-1560 cm⁻¹.[1]

    • Symmetric N-H₃⁺ bending: A second peak found between 1550-1500 cm⁻¹.[1] The presence of these two distinct, albeit sometimes small, peaks is a hallmark of a primary amine hydrochloride.[1]

  • Secondary Amine Hydrochlorides (R₂-NH₂⁺): In contrast, secondary amine salts show only one N-H₂⁺ deformation vibration.[3][4]

    • N-H₂⁺ bending (scissoring): This single peak is typically observed in the 1620-1560 cm⁻¹ range.[3][4]

  • Tertiary Amine Hydrochlorides (R₃-NH⁺): As tertiary amine salts have no N-H bending modes, they do not show any characteristic absorption bands in this region.[5][6] This absence of peaks in the 1625-1500 cm⁻¹ range is a key identifying feature.

Quantitative Data Summary

The following table summarizes the key FTIR absorption peaks for the differentiation of amine hydrochloride salts:

Amine Salt Class Functional Group N-H⁺ Stretching (cm⁻¹) N-H⁺ Bending (cm⁻¹) Key Differentiating Feature
Primary R-NH₃⁺~3300-2600 (very broad)~1625-1560 (asymmetric) & ~1550-1500 (symmetric)Two distinct N-H⁺ bending peaks.[1]
Secondary R₂-NH₂⁺~3300-2600 (very broad)~1620-1560 (scissoring)A single N-H⁺ bending peak.[3][4]
Tertiary R₃-NH⁺~2700-2400 (very broad)NoneAbsence of N-H⁺ bending peaks.[5][6]

Visualizing the Key Differences

The following diagrams illustrate the structural differences that lead to the distinct FTIR spectra.

cluster_primary Primary Amine Hydrochloride cluster_secondary Secondary Amine Hydrochloride cluster_tertiary Tertiary Amine Hydrochloride p_amine R-NH₃⁺ p_stretch N-H⁺ Stretch (Asymmetric & Symmetric) p_amine->p_stretch p_bend N-H⁺ Bend (Asymmetric & Symmetric) p_amine->p_bend s_amine R₂-NH₂⁺ s_stretch N-H⁺ Stretch s_amine->s_stretch s_bend N-H⁺ Bend (Scissoring) s_amine->s_bend t_amine R₃-NH⁺ t_stretch N-H⁺ Stretch t_amine->t_stretch

Caption: Vibrational modes of different amine hydrochloride classes.

Experimental Protocol: A Self-Validating System for High-Quality FTIR Spectra

The quality of your FTIR spectrum is paramount for accurate interpretation. The following protocol for the preparation of a potassium bromide (KBr) pellet is designed to be a self-validating system, minimizing common errors and ensuring reproducible results.

Materials and Equipment
  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Analytical balance (4-place minimum)

  • Spectroscopic grade KBr powder (stored in a drying oven at ~110 °C)

  • Spatula

  • Sample holder

  • Drying oven

  • Desiccator

Step-by-Step Methodology
  • Background Spectrum Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background spectrum. This is a critical step to account for atmospheric water and carbon dioxide, which have strong IR absorptions.

  • Sample and KBr Preparation:

    • Weigh approximately 1-2 mg of your amine hydrochloride salt sample and 150-200 mg of dry spectroscopic grade KBr.[7] The exact ratio should be about 1:100 sample to KBr.[7] Too high a concentration will lead to total absorbance and flattened peaks.[8]

    • Causality: KBr is used as it is transparent in the mid-IR region and has the plasticity to form a clear pellet under pressure.[7]

  • Grinding and Mixing:

    • First, grind the amine hydrochloride salt in the agate mortar to a very fine powder.[9]

    • Add the pre-weighed KBr to the mortar and gently but thoroughly mix with the sample. The goal is a homogenous dispersion of the sample within the KBr matrix.[9]

    • Trustworthiness: Inadequate grinding or mixing will lead to scattering of the IR beam and a sloping baseline in the spectrum. A visually homogenous powder is a good indicator of proper mixing.

  • Pellet Formation:

    • Carefully transfer the powder mixture into the pellet-forming die.

    • Place the die in the hydraulic press and apply pressure according to the manufacturer's instructions (typically 8-10 tons).

    • Hold the pressure for a few minutes to allow the KBr to flow and form a transparent pellet.

  • Pellet Inspection and Analysis:

    • Carefully remove the die from the press and extract the KBr pellet.

    • Self-Validation: A good pellet should be translucent or transparent, not opaque or cloudy.[10] An opaque pellet indicates poor grinding, moisture contamination, or insufficient pressure.

    • Place the pellet in the sample holder and acquire the FTIR spectrum.

  • Data Interpretation:

    • Analyze the spectrum, paying close attention to the N-H⁺ stretching and bending regions as detailed in the comparison guide above.

    • The presence of a broad band around 3400 cm⁻¹ and a peak around 1640 cm⁻¹ can indicate water contamination in your KBr.[11]

Workflow Diagram

start Start background Acquire Background Spectrum start->background weigh Weigh Sample (1-2 mg) & Dry KBr (150-200 mg) background->weigh grind_sample Grind Sample in Agate Mortar weigh->grind_sample mix Add KBr and Mix Thoroughly grind_sample->mix press Press Mixture into Pellet mix->press inspect Inspect Pellet for Transparency press->inspect acquire_spectrum Acquire Sample Spectrum inspect->acquire_spectrum Transparent re_prepare Re-prepare Sample inspect->re_prepare Opaque analyze Analyze Spectrum acquire_spectrum->analyze end End analyze->end re_prepare->weigh

Caption: Experimental workflow for KBr pellet preparation and analysis.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of amine hydrochloride salts. By understanding the fundamental principles of how salt formation influences the vibrational modes of the amine functional group, researchers can confidently distinguish between primary, secondary, and tertiary amine hydrochlorides. The key lies in the careful analysis of the N-H⁺ stretching and, more definitively, the N-H⁺ bending regions of the infrared spectrum. Adherence to a robust and self-validating experimental protocol, such as the one detailed in this guide, will ensure the acquisition of high-quality, reproducible data, leading to accurate and reliable compound identification.

References

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]

  • Medium. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. [Link]

  • Canadian Science Publishing. (n.d.). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

  • Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]

  • Quora. (2015). How can we differentiate primary, secondary and tertiary amines using IR spectroscopy?. [Link]

  • ResearchGate. (2025). The infrared spectra of secondary amines and their salts. [Link]

  • Illinois State University. (n.d.). Infrared Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

  • TutorChase. (n.d.). How do you differentiate between primary, secondary, and tertiary amines using spectroscopy?. [Link]

  • International Journal of Scientific & Academic Research. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. [Link]

  • SlidePlayer. (n.d.). The features of IR spectrum. [Link]

  • YouTube. (2023). N-H Stretching and Bending Vibrations. [Link]

  • Northern Illinois University. (n.d.). FT-IR Sample Preparation. [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. [Link]

  • International Journal of Scientific & Academic Research. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. [Link]

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [Link]

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A Senior Application Scientist's Guide to Elemental Analysis: Theoretical vs. Experimental Data for C8H9Cl2N·HCl

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's identity and purity is a cornerstone of regulatory compliance and scientific rigor. Elemental analysis serves as a fundamental, quantitative technique to determine the mass percentages of constituent elements in a sample. This guide provides an in-depth comparison between the theoretical elemental composition of a hydrochloride salt, represented by the formula C8H9Cl2N·HCl, and a set of representative experimental data. We will explore the underlying calculations, interpret potential deviations, and outline the workflow for this critical analytical method.

Part 1: The Foundational Calculation — Theoretical Elemental Composition

The first step in any elemental analysis is to calculate the theoretical or expected mass percentage of each element based on the compound's molecular formula. This provides the benchmark against which all experimental results are measured.

The compound is C8H9Cl2N·HCl. It's crucial to recognize this as a salt, where the free base (C8H9Cl2N) is complexed with one molecule of hydrochloric acid (HCl). For calculation purposes, we must use the combined molecular formula: C8H10Cl3N .

Step 1: Determine the Molar Mass of the Compound

The molar mass is the sum of the masses of all atoms in the molecule. This requires the standard atomic weights of each element, which are weighted averages of their naturally occurring isotopes.[1]

  • Carbon (C): 12.011 g/mol [2][3]

  • Hydrogen (H): 1.008 g/mol [4][5]

  • Chlorine (Cl): 35.453 g/mol [6][7][8]

  • Nitrogen (N): 14.007 g/mol [9][10]

The molar mass of C8H10Cl3N is calculated as follows:

  • Mass of Carbon = 8 atoms × 12.011 g/mol = 96.088 g/mol

  • Mass of Hydrogen = 10 atoms × 1.008 g/mol = 10.080 g/mol

  • Mass of Chlorine = 3 atoms × 35.453 g/mol = 106.359 g/mol

  • Mass of Nitrogen = 1 atom × 14.007 g/mol = 14.007 g/mol

Total Molar Mass = 96.088 + 10.080 + 106.359 + 14.007 = 226.534 g/mol

Step 2: Calculate the Mass Percentage of Each Element

The mass percentage of each element is its total mass contribution divided by the total molar mass of the compound, multiplied by 100.[11][12][13]

  • % Carbon (C) = (96.088 / 226.534) × 100% = 42.41%

  • % Hydrogen (H) = (10.080 / 226.534) × 100% = 4.45%

  • % Chlorine (Cl) = (106.359 / 226.534) × 100% = 46.95%

  • % Nitrogen (N) = (14.007 / 226.534) × 100% = 6.18%

These theoretical values represent the elemental composition of a perfectly pure, anhydrous sample of C8H9Cl2N·HCl.

Part 2: The Reality Check — Comparison with Experimental Data

Elemental analysis is typically performed using an automated analyzer, which subjects a small, precisely weighed sample to high-temperature combustion. The resulting gases (e.g., CO2, H2O, N2) are measured, and the elemental composition is calculated. Halogens like chlorine are determined by separate methods, often involving titration or ion chromatography after combustion.

Let us consider a hypothetical, yet realistic, set of experimental results for a newly synthesized batch of C8H9Cl2N·HCl.

Data Comparison and Interpretation

For a synthesized compound to be considered pure, the experimentally determined mass percentages should closely match the theoretical values. In pharmaceutical and academic research, an accepted tolerance is typically ±0.4% from the theoretical value.

ElementTheoretical Mass %Experimental Mass %DeviationAcceptance Criteria (±0.4%)Result
Carbon (C) 42.41%42.65%+0.24%MetPass
Hydrogen (H) 4.45%4.38%-0.07%MetPass
Nitrogen (N) 6.18%6.11%-0.07%MetPass
Chlorine (Cl) 46.95%46.72%-0.23%MetPass

In this example, all experimental values fall within the acceptable ±0.4% deviation, providing strong evidence that the synthesized compound has the correct elemental composition and is of high purity.

Troubleshooting Out-of-Specification Results

What if the results fell outside the acceptable range? Deviations can provide valuable diagnostic information:

  • Presence of Water or Solvents: If the sample is hygroscopic or retains solvent from purification (e.g., ethanol, ethyl acetate), the percentages for carbon and hydrogen will be skewed. The presence of water, for instance, would artificially inflate the hydrogen percentage and decrease the carbon percentage relative to the theoretical values.

  • Inorganic Impurities: Contamination with non-combustible inorganic salts (e.g., NaCl from the workup) would lead to lower-than-expected percentages for all measured elements (C, H, N), as the impurity adds mass without contributing to the target elements.

  • Incomplete Combustion: An instrument malfunction or improper sample preparation can lead to incomplete combustion, typically resulting in a significantly low carbon value.

  • Incorrect Stoichiometry of the Salt: If the free base did not fully react to form the hydrochloride salt, or if it formed a di-hydrochloride, the elemental ratios would be fundamentally different from the calculated values. For instance, a sample containing excess free base would show a lower chlorine percentage.

Part 3: The Experimental Workflow

Modern elemental analysis follows a highly automated and precise workflow. The process for C, H, and N analysis is generally based on the principle of dynamic flash combustion, a refinement of the classic Dumas method.

Standard CHN Analysis Protocol
  • Sample Preparation: A small amount of the sample (typically 1-3 mg) is weighed with high precision into a tin or silver capsule.

  • Combustion: The capsule is dropped into a high-temperature (≈900-1000 °C) combustion furnace. In an oxygen-rich environment, the sample is instantaneously burned.

  • Reduction & Gas Separation: The resulting mixture of gases (CO2, H2O, N2, and others) passes through a reduction furnace to convert nitrogen oxides to N2. The gases are then separated using a chromatographic column.

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas as it elutes from the column.

  • Calculation: The instrument's software integrates the detector signals and, based on the initial sample weight and calibration standards, calculates the mass percentage of C, H, and N.

Workflow Visualization

The following diagram illustrates the logical flow from theoretical calculation to final data validation.

Elemental_Analysis_Workflow cluster_theoretical Phase 1: Theoretical Calculation cluster_experimental Phase 2: Experimental Analysis cluster_comparison Phase 3: Data Validation T1 Define Molecular Formula (C8H10Cl3N) T2 Calculate Molar Mass T1->T2 T3 Calculate Theoretical % Composition (%C, %H, %N, %Cl) T2->T3 C1 Compare Theoretical vs. Experimental Data T3->C1 E1 Weigh Sample (1-3 mg) E2 Combustion Analysis (CHN) Halogen Analysis (Cl) E1->E2 E3 Detect & Quantify Resulting Gases E2->E3 E4 Calculate Experimental % Composition E3->E4 E4->C1 C2 Calculate Deviation (Exp % - Theo %) C1->C2 C3 Check vs. Acceptance Criteria (±0.4%) C2->C3 C4 Result: PASS Purity & Identity Confirmed C3->C4 Deviation ≤ 0.4% C5 Result: FAIL Investigate Impurities/Errors C3->C5 Deviation > 0.4%

Caption: Workflow for Elemental Analysis Validation.

Conclusion

Elemental analysis remains an indispensable tool in chemical and pharmaceutical sciences. It provides a robust, quantitative assessment of a compound's purity and serves as a primary method for verifying its empirical formula. The close agreement between theoretical calculations and experimental results, as demonstrated for C8H9Cl2N·HCl, instills confidence in the identity and quality of a synthesized molecule, which is a critical step in the rigorous process of drug development.

References

  • Unacademy. What is the atomic mass of nitrogen?. [Link]

  • Quora. What is the atomic mass of hydrogen?. [Link]

  • CK-12 Foundation. Flexi answers - What is the atomic mass of hydrogen?. [Link]

  • Westfield State University. Atomic/Molar mass. [Link]

  • American Chemistry Council. Chlorine Facts - Chlorine The Element of Surprise. [Link]

  • Unacademy. Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?. [Link]

  • BYJU'S. 6: C-Carbon. [Link]

  • Oreate AI Blog. Understanding the Atomic Mass of Chlorine: A Deep Dive. [Link]

  • PrepMate. What is the atomic mass of nitrogen in grams per mole?. [Link]

  • Quora. What is the atomic mass of carbon?. [Link]

  • Quora. What is the atomic number and mass number of chlorine?. [Link]

  • Chemistry LibreTexts. 6.7: Mass Percent Composition from a Chemical Formula. [Link]

  • Wikipedia. Chlorine. [Link]

  • Wikipedia. Carbon-12. [Link]

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  • Chemistry LibreTexts. 2.4: Atomic Mass. [Link]

  • Vedantu. Atomic Mass of Elements Table (1 to 30) – Definition, Chart & FAQs. [Link]

  • Oreate AI Blog. Hydrogen Atomic Mass. [Link]

  • ChemCollective. Determining the Empirical Formula from an Elemental Analysis Info. [Link]

  • Commission on Isotopic Abundances and Atomic Weights. Atomic Weight of Nitrogen. [Link]

  • wikiHow. How to Find the Mass Percent of an Element or Compound. [Link]

  • Chemistry LibreTexts. 2.10: Atomic Mass Unit. [Link]

  • Royal Society of Chemistry. Hydrogen - Element information, properties and uses. [Link]

  • PubChem. Atomic Mass | Periodic Table of Elements. [Link]

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Spectroscopic Profiling of Chlorinated N-Alkylanilines: A Comparative Guide on Steric and Electronic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For: Medicinal Chemists, Spectroscopists, and Process Development Scientists. Goal: To provide an authoritative comparison of the UV-Vis absorption properties of chlorinated N-alkylanilines, distinguishing between electronic substituent effects and steric inhibition of resonance (SIR).

Chlorinated N-alkylanilines serve as critical intermediates in the synthesis of triarylmethane dyes and pharmaceutical scaffolds. Their ultraviolet absorption profiles are not merely identification fingerprints but are direct readouts of their molecular conformation and electronic availability. This guide analyzes the dramatic spectral shifts caused by chlorination position (ortho vs. meta vs. para) and N-alkylation, providing a robust experimental framework for characterization.

Part 1: Mechanistic Comparative Analysis

The UV-Vis spectrum of aniline derivatives is governed by the interaction between the nitrogen lone pair (


) and the aromatic 

-system (

). This

interaction creates a strong bathochromic (red) shift compared to benzene. However, this conjugation is fragile and highly dependent on molecular planarity.
The Baseline: Aniline vs. N,N-Dimethylaniline (DMA)[1][2]
  • Aniline: Exhibits two primary bands in the near-UV: the E2 band (~230 nm) and the B band (~280 nm).

  • N,N-Dimethylaniline (DMA): The inductive donation (+I) of the methyl groups stabilizes the cation radical character of the nitrogen, enhancing the charge-transfer transition. This results in a bathochromic shift (to ~250 nm and ~300 nm) and increased molar absorptivity (

    
    ).
    
The Electronic Modulator: Para-Chlorination (4-Cl)

Adding a chlorine atom at the para position (4-chloro-N,N-dimethylaniline) extends the conjugated system.

  • Mechanism: Chlorine exerts a dual effect: Inductive withdrawal (-I) and Resonance donation (+R). In the para position, the +R effect allows the chlorine lone pairs to participate in the extended

    
    -system.
    
  • Result: A further bathochromic shift relative to DMA. The molecule remains planar, maximizing orbital overlap.

The Steric Disruptor: Ortho-Chlorination (2-Cl)

This is the critical differentiator. Placing a chlorine atom at the ortho position (2-chloro-N,N-dimethylaniline) introduces a massive steric conflict with the N-methyl groups.[1]

  • Mechanism (Steric Inhibition of Resonance): The bulky chlorine atom physically clashes with the N-methyl groups. To relieve this strain, the dimethylamino group rotates out of the plane of the benzene ring (dihedral angle increases significantly, often >60°).

  • Result: The nitrogen lone pair is decoupled from the ring

    
    -system. The molecule effectively loses its "aniline-like" conjugation character.
    
  • Spectral Consequence: A dramatic hypsochromic (blue) shift and a hypochromic effect (decrease in intensity). The spectrum reverts to resembling that of a simpler alkyl-benzene rather than a conjugated aniline.

Part 2: Quantitative Data Comparison

The following table summarizes the expected absorption maxima (


) in Ethanol. Note the inversion of trends between the para and ortho isomers.
CompoundSubstituent

(nm, Ethanol)
Shift Type (vs. Aniline)Mechanistic Driver
Aniline None~230, 280ReferenceBaseline

N,N-Dimethylaniline (DMA) N-Me

~250, 298Bathochromic (Red)Hyperconjugation & Inductive (+I)
4-Chloro-N,N-dimethylaniline 4-Cl, N-Me

~258, 308Bathochromic (Red)Extended Conjugation (+R > -I)
3-Chloro-N,N-dimethylaniline 3-Cl, N-Me

~252, 300Minor BathochromicInductive withdrawal (-I) dominates
2-Chloro-N,N-dimethylaniline 2-Cl, N-Me

~245, <270*Hypsochromic (Blue) Steric Inhibition of Resonance (SIR)

*Note: The secondary band in the 2-chloro derivative is often suppressed or merged into the primary band due to the loss of planarity.

Visualization of the Steric Mechanism

The following diagram illustrates the causal pathway leading to the spectral shift in ortho-substituted derivatives.

SIR_Mechanism Aniline N,N-Dimethylaniline (Planar) Sub Add Ortho-Substituent (e.g., Chlorine) Aniline->Sub Clash Steric Clash: Cl vs. N-Methyl Groups Sub->Clash Twist Rotation of C-N Bond (Loss of Planarity) Clash->Twist Strain Relief Decouple Decoupling of N-Lone Pair & Ring π Twist->Decouple Orbital Misalignment Shift Hypsochromic (Blue) Shift & Intensity Drop Decouple->Shift Spectral Outcome

Figure 1: Causal pathway of Steric Inhibition of Resonance (SIR) in ortho-chlorinated N-alkylanilines.

Part 3: Experimental Protocol

To obtain reproducible


 and 

values, strict adherence to solvent purity and concentration baselines is required. Solvatochromism is significant in these amines; Ethanol is the standard for comparison.
Reagents & Equipment
  • Solvent: Spectroscopic Grade Ethanol (UV Cutoff < 210 nm).

  • Analytes: Chlorinated N,N-dimethylaniline standards (>98% purity).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-1900 or Agilent Cary 60).

  • Cuvettes: Quartz (Suprasil), 10 mm path length.

Step-by-Step Methodology
  • Stock Solution Preparation:

    • Weigh approximately 10 mg of the specific aniline derivative into a 100 mL volumetric flask.

    • Dissolve in Ethanol and dilute to mark.

    • Concentration Check: This yields ~0.6 mM (too concentrated for direct scan).

  • Working Solution (Dilution):

    • Pipette 1.0 mL of Stock Solution into a 50 mL volumetric flask.

    • Dilute to mark with Ethanol.[2]

    • Final Concentration: ~

      
       M. (Target Absorbance: 0.5 - 1.0 AU).
      
  • Baseline Correction (Auto-Zero):

    • Fill two matched quartz cuvettes with pure Ethanol.

    • Place in sample and reference holders.

    • Run "Baseline/Auto-Zero" from 200 nm to 400 nm.

  • Sample Measurement:

    • Replace the solvent in the sample cuvette with the Working Solution.

    • Scan from 200 nm to 400 nm (Scan speed: Medium; Slit width: 1.0 nm).

  • Data Processing:

    • Locate

      
      .
      
    • Calculate Molar Absorptivity (

      
      ) using Beer-Lambert Law: 
      
      
      
      .
Workflow Visualization

Protocol_Workflow Stock Stock Prep (10mg in 100mL EtOH) Dilution Dilution (1:50 to ~10^-5 M) Stock->Dilution Precision Pipette Scan Spectral Scan (200-400 nm) Dilution->Scan Sample Cuvette Blank Blank Correction (Pure EtOH vs EtOH) Blank->Scan Baseline Subtraction Calc Calculate ε (Beer-Lambert) Scan->Calc Extract A_max

Figure 2: Workflow for accurate UV-Vis determination of aniline derivatives.

References

  • NIST Chemistry WebBook. 3-Chloro-N,N-dimethylaniline Spectral Data. National Institute of Standards and Technology.[3]

  • Forbes, W. F. (1963). Aniline, N,N-Dimethylaniline, and Their Methyl Derivatives: Steric Inhibition of Conjugation.[4] The Journal of Chemical Physics, 38(6), 1415-1431.[4]

  • PubChem. 4-Chloro-N,N-dimethylaniline Compound Summary. National Center for Biotechnology Information.

  • BenchChem. Unraveling the Electronic and Steric Landscape of 2,6-Dichloro-N,N-dimethylaniline.

  • Thermo Fisher Scientific. Determination of Aniline and Nitroanilines in Environmental Waters. Application Note 29046.

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Safety Operating Guide

Navigating the Disposal of 2,3-dichloro-N-ethylaniline hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the integrity of your work and the safety of your laboratory environment are paramount. While the synthesis and application of novel compounds like 2,3-dichloro-N-ethylaniline hydrochloride are the focus of your research, the responsible management of chemical waste is a critical and often complex aspect of the experimental lifecycle. This guide provides clear, actionable, and technically grounded procedures for the proper disposal of this compound, ensuring compliance with safety regulations and safeguarding your laboratory and the environment.

Understanding the Hazard Profile

This compound is a halogenated organic compound. The presence of chlorine atoms on the aniline ring significantly influences its reactivity and toxicity, making proper handling and disposal a non-negotiable aspect of its use.[1][2] Halogenated hydrocarbons are known for their potential toxicity upon inhalation and ingestion.[1] Inhalation may cause irritation to the mucous membranes and upper respiratory tract, while skin contact can also be a route of toxic exposure.[3]

The primary hazards associated with this class of compounds include:

  • Toxicity: Dichloroanilines are toxic if swallowed, inhaled, or absorbed through the skin.[3] Exposure can lead to the formation of methemoglobin, which impairs the blood's ability to carry oxygen, causing cyanosis (a bluish discoloration of the skin).[3]

  • Environmental Persistence: Chlorinated anilines can be persistent in the environment and are very toxic to aquatic organisms, potentially causing long-term adverse effects.[3][4] Therefore, discharging them into drains or the environment is strictly prohibited.[1][5]

  • Combustion Byproducts: When heated to decomposition or burned, this compound can emit toxic and corrosive fumes, including hydrogen chloride gas, nitrogen oxides, and carbon oxides.[3][6][7]

Given these hazards, it is imperative to treat this compound as a hazardous waste and manage its disposal through a licensed professional waste disposal service.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound for any purpose, including disposal, the following minimum personal protective equipment is mandatory:

  • Eye Protection: Chemical safety goggles are essential to protect against splashes or dust.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Respiratory Protection: All handling of this compound should be done in a chemical fume hood to prevent inhalation of dust or vapors.[1][3] For situations where a fume hood is not feasible or as a supplementary measure, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.[3]

  • Protective Clothing: A lab coat and closed-toe shoes are required to prevent skin contact.[1]

Disposal Workflow: A Step-by-Step Approach

The proper disposal of this compound is a systematic process that prioritizes safety and regulatory compliance. The following workflow outlines the necessary steps from waste generation to final disposal.

DisposalWorkflow cluster_0 Waste Generation & Segregation cluster_1 Spill Management cluster_2 Final Disposal A 1. Identify Waste as This compound B 2. Segregate as 'Halogenated Organic Waste' A->B C 3. Use a dedicated, labeled, and sealed waste container. B->C D 4. In case of a spill, evacuate the area. E 5. Wear appropriate PPE, including respiratory protection. D->E F 6. Absorb the spill with an inert material (e.g., vermiculite, sand). E->F G 7. Sweep up and place in a sealed container for disposal. F->G H 8. Ventilate and decontaminate the spill area. G->H I 9. Store the waste container in a secure, well-ventilated area. J 10. Arrange for pickup by a licensed hazardous waste disposal service. I->J K 11. The primary disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber. J->K

Caption: Disposal workflow for this compound.

Detailed Disposal Protocols

Routine Waste Disposal
  • Segregation is Key: At the point of generation, this compound waste must be collected separately from non-halogenated organic waste.[8][9] This is crucial because halogenated waste requires specific disposal methods, such as high-temperature incineration, and mixing it with other waste streams can increase disposal costs and create safety hazards.[8]

  • Proper Containerization: Use a designated waste container that is clearly labeled "Halogenated Organic Waste" and lists "this compound" as a component.[2] The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid to prevent leaks or the release of vapors.[5][8]

  • Accumulation and Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.

  • Professional Disposal: Once the container is full or reaches the accumulation time limit set by your institution and local regulations, arrange for its collection by a licensed hazardous waste disposal company.[3] The recommended method of disposal is incineration in a specially designed chemical incinerator equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3]

Spill Cleanup

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and prevent environmental contamination.

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the area to prevent further exposure.[3]

  • Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the full complement of personal protective equipment, including a respirator, chemical-resistant gloves, and safety goggles.[3]

  • Contain the Spill: For liquid spills, use an absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the spill. For solid spills, carefully sweep up the material, avoiding the creation of dust.[3]

  • Collect and Package the Waste: Place the absorbed material or swept-up solid into a heavy-duty plastic bag or a designated waste container.[3] Seal the container securely and label it as "Spill Debris containing this compound."

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the spill area with a suitable solvent or detergent solution, followed by a thorough rinsing with water. Collect all cleaning materials for disposal as hazardous waste.

  • Ventilate: Ensure the area is well-ventilated to disperse any remaining vapors.[3]

Chemical Incompatibility and Storage Considerations

To ensure safety during storage and handling, it is crucial to be aware of the chemical incompatibilities of this compound. Avoid contact with the following:

  • Strong Oxidizing Agents: Can cause violent reactions.[5]

  • Acids, Acid Chlorides, and Acid Anhydrides: Incompatible with these materials.[3][7]

Store containers of this compound in a cool, dry, and well-ventilated area, away from sources of ignition.[5][10] Keep containers tightly closed to prevent the release of vapors and contamination.[5]

Quantitative Data Summary

ParameterValue/InformationSource
UN Number 3442[3]
ADR - Class 6.1 (Toxic)[3][6]
Recommended Disposal Incineration in a licensed facility[3][11]
Incompatible Materials Acids, Acid chlorides, Acid anhydrides, Oxidizing agents[3][7]

Conclusion

The responsible disposal of this compound is a critical component of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can minimize risks, ensure regulatory compliance, and contribute to a safe and sustainable research environment. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for the most current and detailed information.

References

  • Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. [Link]

  • 7.2 Organic Solvents - Environment, Health and Safety. University of North Carolina at Chapel Hill. [Link]

  • WASTE MANAGEMENT. Bucknell University. [Link]

  • How to Store and Dispose of Extremely Hazardous Chemical Waste. UC San Diego. [Link]

  • Hazardous Waste Reduction - Environmental Health and Safety. University of Tennessee, Knoxville. [Link]

  • Data platform availability banner - registered substances factsheets - Registration Dossier - ECHA. European Chemicals Agency. [Link]

  • Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]

  • 2,3-DICHLOROANILINE. SD Fine-Chem. [Link]

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A Strategic Guide to Personal Protective Equipment for Handling 2,3-dichloro-N-ethylaniline Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth operational plan for the safe handling and disposal of 2,3-dichloro-N-ethylaniline hydrochloride in a laboratory setting. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol, ensuring a culture of proactive safety and scientific integrity.

Core Principles of Chemical Handling: A Proactive Stance

The primary routes of exposure to this compound are inhalation, skin contact, and ingestion[1]. Consequently, the personal protective equipment (PPE) strategy is designed to create a complete barrier against these pathways. The choice of PPE is not merely a procedural step but a critical component of experimental design, directly influencing both personal safety and data integrity.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is contingent on the specific laboratory operation being performed. The following table outlines the minimum PPE requirements for various tasks involving this compound.

Laboratory Operation Minimum PPE Requirements Rationale
Weighing and Aliquoting (Solid) - Full-face respirator with P100 (or N99/P2) filter - Nitrile or neoprene gloves (double-gloved) - Chemical safety goggles - Lab coat - Closed-toe shoesTo prevent inhalation of fine particles and protect against accidental skin and eye contact[1].
Solution Preparation - Chemical fume hood - Nitrile or neoprene gloves - Chemical safety goggles - Lab coat - Closed-toe shoesTo control vapor exposure and protect against splashes[1][2].
Running Reactions and Work-up - Chemical fume hood - Nitrile or neoprene gloves - Chemical safety goggles - Lab coat - Closed-toe shoesTo contain any potential release of volatile compounds and protect from splashes[4].
Handling Waste and Decontamination - Nitrile or neoprene gloves - Chemical safety goggles - Lab coat - Closed-toe shoesTo prevent contact with contaminated materials[1][3].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a systematic workflow is paramount when handling hazardous chemicals. The following procedural steps are designed to minimize risk at every stage of the process.

Pre-Handling Preparations
  • Designated Work Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation[1].

  • Emergency Equipment: Ensure that a safety shower and eye wash station are readily accessible and have been recently tested[1].

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite or sand) should be available in the immediate vicinity[5].

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to prevent cross-contamination.

PPE_Donning_Sequence A 1. Lab Coat B 2. Chemical Safety Goggles A->B C 3. Respirator (if required) B->C D 4. Gloves (Double-gloved) C->D caption Figure 1: PPE Donning Sequence

Figure 1: PPE Donning Sequence
  • Lab Coat: A clean, buttoned lab coat provides the first layer of protection for your body and personal clothing.

  • Chemical Safety Goggles: Goggles that provide a complete seal around the eyes are essential to protect against splashes and airborne particles[2].

  • Respirator: If handling the solid form outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator is mandatory[1].

  • Gloves: Wear two pairs of compatible chemical-resistant gloves (e.g., nitrile or neoprene) to provide an extra layer of protection and to allow for safe removal of the outer pair if it becomes contaminated[1][6].

During Handling: Maintaining a Safe Environment
  • Avoid Inhalation, Ingestion, and Contact: Do not eat, drink, or smoke in the laboratory. Avoid contact with skin, eyes, and clothing.

  • Proper Handling: Use tools (spatulas, scoops) to handle the solid chemical to avoid direct contact.

  • Containment: Keep containers of this compound tightly closed when not in use[1].

Doffing PPE: A Critical Decontamination Step

The removal of PPE is a critical step to prevent exposure to any contaminants that may have settled on the equipment.

PPE_Doffing_Sequence A 1. Outer Gloves B 2. Lab Coat A->B C 3. Chemical Safety Goggles B->C D 4. Inner Gloves C->D E 5. Respirator (if used) D->E F Wash Hands Thoroughly E->F caption Figure 2: PPE Doffing Sequence

Figure 2: PPE Doffing Sequence
  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated chemical waste container.

  • Lab Coat: Remove your lab coat, folding it so that the contaminated exterior is folded inward.

  • Chemical Safety Goggles: Remove your goggles from the back of your head to avoid touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Respirator: If a respirator was used, remove it by the straps without touching the facepiece.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing all PPE[1].

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of this compound and any contaminated materials is a legal and ethical responsibility.

  • Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, paper towels, weigh boats) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Unused solutions should be collected in a separate, labeled hazardous waste container. Do not pour this chemical down the drain[3].

  • Professional Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations[1][3].

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring the integrity of their work and the well-being of themselves and their colleagues.

References

  • TCI Chemicals. (2025, April 28). SAFETY DATA SHEET: N-(2-Cyanoethyl)-N-ethylaniline.
  • Material Safety Data Sheet - 2,3-dichloro aniline 98%. (n.d.).
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: 2,3-Dichloroaniline.
  • CPAChem. (2024, September 30). Safety data sheet: 2,3-Dimethylaniline.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET: 2,5-Dichloroaniline.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • ECHA. (n.d.). Registration Dossier: 2,2,2-trichloro-1-phenylethyl acetate.
  • Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET: Product identifier 597651.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section III: Chapter 1.
  • Occupational Safety and Health Administration. (n.d.). Chlorine in Workplace Atmospheres.
  • TCI Chemicals. (2025, October 27). SAFETY DATA SHEET: 3-Chloro-2-methylaniline Hydrochloride.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET: N-Ethylaniline.
  • Centers for Disease Control and Prevention. (n.d.). Chloroform - IDLH.
  • Occupational Safety and Health Administration. (n.d.). Hazard Classification Guidance for Manufacturers, Importers, and Employers.
  • CDH Fine Chemical. (n.d.). N-ETHYL ANILINE CAS No 103-69-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

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